molecular formula C10H11FN2O B1524443 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one CAS No. 853910-13-1

1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B1524443
CAS No.: 853910-13-1
M. Wt: 194.21 g/mol
InChI Key: MEBCVJIICUSZKK-UHFFFAOYSA-N
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Description

1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol . This molecule features a pyrrolidin-2-one ring, a saturated nitrogen heterocycle recognized as a privileged scaffold in medicinal chemistry due to its favorable three-dimensional coverage and ability to improve key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The incorporation of the pyrrolidin-2-one moiety is a strategic approach in drug design to explore pharmacophore space and generate structural diversity, as its non-planarity and sp 3 -hybridization contribute to increased molecular complexity and improved druggability . Compounds based on the pyrrolidin-2-one structure are of significant interest in pharmaceutical research, particularly for the development of agents targeting the central nervous system (CNS) . Research into novel analgesics, for instance, utilizes related structural templates to design dual-target ligands that function as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists, a promising strategy for developing pain treatments with reduced addictive liability . The 4-amino-2-fluorophenyl substitution pattern on the pyrrolidin-2-one core makes this compound a valuable building block for the synthesis and exploration of such sophisticated pharmacologically active molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(4-amino-2-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBCVJIICUSZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853910-13-1
Record name 1-(4-amino-2-fluorophenyl)pyrrolidin-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of the compound 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from established chemical principles and data from structurally similar analogues to provide a robust profile for researchers, scientists, and drug development professionals. The guide covers a proposed synthetic pathway, predicted spectroscopic characteristics, potential chemical reactivity, and essential safety protocols, establishing a foundational understanding for its application in medicinal chemistry and materials science.

Introduction and Structural Analysis

1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is a substituted aromatic lactam. Its structure is characterized by three key functional moieties: a 2-pyrrolidinone ring, a primary aromatic amine, and a fluorine-substituted phenyl ring. This combination of features makes it an intriguing candidate for investigation in drug discovery, as the pyrrolidinone core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of biological targets.[1] The presence of the fluoro-aniline group provides specific vectors for chemical modification and influences the molecule's electronic properties and metabolic stability.

The structural components are:

  • 2-Pyrrolidinone Ring: A five-membered lactam, which is a cyclic amide. The amide bond is relatively stable but can be susceptible to hydrolysis under harsh conditions.

  • Phenyl Ring: The aromatic system is substituted with both an activating amino group (-NH₂) and a deactivating but ortho-, para-directing fluorine atom (-F).

  • Primary Aromatic Amine: A versatile functional group that acts as a hydrogen bond donor and a nucleophile, enabling a wide range of derivatization reactions.

  • Fluorine Atom: The C-F bond is strong, and its presence can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the nearby amino group.

Below is a diagram illustrating the logical relationship between the compound's structural features and its potential applications.

A 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one B 2-Pyrrolidinone Core (Privileged Scaffold) A->B C Fluoro-Aniline Moiety A->C D Drug Discovery Target Interaction B->D E Metabolic Stability & Lipophilicity Modulation C->E F Versatile Derivatization Handle C->F

Caption: Key structural features of the title compound and their implications.

Physicochemical and Spectroscopic Profile

Direct experimental data for 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is not widely published. The following properties are calculated or inferred from closely related analogues such as 4-amino-1-(2-fluorophenyl)pyrrolidin-2-one and 1-(4-aminophenyl)pyrrolidin-2-one.[2][3]

Physicochemical Data (Predicted)
PropertyValueSource
Molecular Formula C₁₀H₁₁FN₂OCalculated
Molecular Weight 194.21 g/mol Calculated[1]
Exact Mass 194.0855 g/mol Calculated[1]
Appearance Likely a solid at room temperatureInferred[3][4]
XlogP (Predicted) ~1.0 - 1.5Inferred from analogues
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 2 (from C=O, N)Calculated
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear in the downfield region (δ 6.5-7.5 ppm), with their chemical shifts and splitting patterns influenced by the positions of the amino and fluoro groups. Complex splitting is anticipated due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings.[1] The protons of the pyrrolidinone ring will likely appear as multiplets in the δ 2.0-4.0 ppm range. The amine protons (-NH₂) would present as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show a characteristic signal for the lactam carbonyl carbon around δ 170-175 ppm. Aromatic carbons will appear in the δ 110-160 ppm region, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JCF).

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. A strong absorption band for the lactam C=O stretch is expected near 1680-1700 cm⁻¹. C-N and C-F stretching bands would also be present in the fingerprint region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₁FN₂O with a molecular ion peak [M+H]⁺ at approximately m/z 195.0928.[5]

Proposed Synthesis Methodology

A robust and plausible synthetic route to 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one can be designed starting from a commercially available nitroaromatic compound. The proposed pathway involves an initial N-arylation reaction followed by a nitro group reduction.

cluster_0 Proposed Synthesis Workflow A 1-Fluoro-3-nitrobenzene + 2-Pyrrolidinone B N-Arylation (e.g., Ullmann or Buchwald-Hartwig Coupling) A->B Step 1 C 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-2-one (Intermediate) B->C D Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) C->D Step 2 E 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (Final Product) D->E

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis via Nitro-Intermediate

Disclaimer: This is a proposed protocol based on established chemical transformations. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-2-one

  • To a dry, inert-atmosphere reaction flask, add 2-pyrrolidinone (1.2 equivalents), 1-fluoro-3-nitrobenzene (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), and a catalytic amount of copper(I) iodide (CuI, 0.1 equivalents).

  • Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-140 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate.

Step 2: Synthesis of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

  • Dissolve the intermediate, 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-2-one (1.0 equivalent), in a solvent such as ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 70-80 °C) for several hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling, carefully neutralize the mixture by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is basic (~8-9).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude product can be further purified by recrystallization or column chromatography to yield the final compound.

Chemical Reactivity and Derivatization

The molecule possesses multiple reactive sites, offering numerous possibilities for analog synthesis and library development.

A 1-(4-Amino-2-fluorophenyl) pyrrolidin-2-one B Amine Acylation (R-COCl) A->B Forms Amide C Amine Alkylation (R-X) A->C Forms Secondary/Tertiary Amine D Diazotization (NaNO2, HCl) A->D Forms Diazonium Salt E Electrophilic Aromatic Substitution A->E Directed by -NH2 & -F

Caption: Potential reaction pathways for derivatization.

  • Reactions of the Primary Amine: The amino group is nucleophilic and is expected to readily react with acylating and alkylating agents to form amides and secondary/tertiary amines, respectively.[1] It can also undergo diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents onto the aromatic ring.

  • Reactivity of the 4-Fluorophenyl Moiety: The aromatic ring is activated towards electrophilic aromatic substitution by the amino group. The substitution pattern will be directed by both the amino and fluoro substituents.

  • Lactam Ring Stability: The pyrrolidinone ring is generally stable but can be cleaved by hydrolysis under strong acidic or basic conditions at elevated temperatures.

Safety and Handling

While no specific safety data sheet (SDS) exists for the title compound, data from the isomeric compound 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one (CAS 917747-51-4) provides a useful surrogate for assessing potential hazards.[6]

  • Hazard Statements: Likely harmful if swallowed, in contact with skin, or if inhaled.[6] Expected to cause skin and serious eye irritation.[6] May also cause respiratory irritation.[6]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a fume hood.[6]

    • Wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[6][7]

    • Avoid breathing dust, fumes, or vapors.[6]

    • Do not eat, drink, or smoke when using this product.[6][7]

    • Wash hands and any exposed skin thoroughly after handling.[8]

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]

    • If on skin: Remove contaminated clothing and wash with plenty of soap and water.[6][7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

    • If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[7]

  • Storage: Store in a cool, dry place in a tightly closed container.[7] Keep away from strong oxidizing agents.[8]

Conclusion and Future Directions

1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one represents a compound of significant interest for chemical and pharmaceutical research. Its unique combination of a privileged pyrrolidinone scaffold and a versatile fluoro-aniline moiety provides a platform for the synthesis of novel chemical entities. While this guide provides a foundational understanding based on established chemical principles and analog data, empirical validation of its physicochemical properties, spectroscopic data, and biological activity is a critical next step. Future research should focus on the execution of the proposed synthesis, full structural characterization, and screening in relevant biological assays to unlock its full potential in drug discovery and development.

References

  • Safety Data Sheet. (2022, February 4). KISHIDA CHEMICAL CO., LTD.
  • 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one. Benchchem.
  • Safety Data Sheet. (2019, March 5). Key Organics.
  • SAFETY DATA SHEET. (2012, February 10). Fisher Scientific.
  • 1-(4-Aminophenyl)-2-pyrrolidone. Sigma-Aldrich.
  • 4-amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride. PubChem.
  • 4-Amino-1-phenylpyrrolidin-2-one. PubChem.
  • 1-(4-Aminophenyl)-2-pyrrolidinone. Sigma-Aldrich.
  • Heinrich, D. M., Flanagan, J. U., Jamieson, S. M. F., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-44.

Sources

Comprehensive Safety Data Sheet (SDS) & Technical Handling Guide: 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (CAS: 853910-13-1) is a highly specialized chemical intermediate frequently utilized in advanced pharmaceutical synthesis and drug discovery pipelines[1]. Structurally, it combines a fluorinated aniline moiety with a pyrrolidinone ring. This dual-functional structure dictates its unique physicochemical behavior and its specific toxicological profile. As an Application Scientist, understanding the causality behind its hazards—specifically its potential to induce methemoglobinemia via the aniline group and localized tissue irritation via the pyrrolidone ring—is critical for designing self-validating, fail-safe laboratory protocols.

Section 1: Chemical Identity & Physicochemical Profiling

To establish baseline handling parameters, the quantitative and structural data of the compound are summarized below.

Table 1: Chemical Identity & Physicochemical Properties

ParameterSpecification
Chemical Name 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one
CAS Registry Number 853910-13-1[1][2]
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
Physical State Solid / Crystalline Powder
Structural Features Fluorinated aniline derivative; Pyrrolidone heterocycle

Section 2: Hazard Identification & Toxicological Mechanisms

Based on Globally Harmonized System (GHS) classifications for this specific compound and its structural analogs, 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one presents specific acute and localized hazards[3][4].

Table 2: GHS Hazard & Precautionary Classifications

GHS CodeHazard / Precautionary StatementMechanistic Rationale
H302 Harmful if swallowed[2][5]Systemic absorption leads to hepatic metabolism and subsequent erythrocyte toxicity.
H315 Causes skin irritation[3][4]Pyrrolidone derivatives disrupt epidermal lipid barriers, causing localized inflammation.
H319 Causes serious eye irritation[3][4]Direct contact with ocular mucosa induces rapid protein denaturation and erythema.
H335 May cause respiratory irritation[3][5]Inhalation of crystalline dust triggers inflammatory responses in the respiratory epithelium.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray[3][5]Primary defense against H335.
P280 Wear protective gloves/eye protection/face protection[4][5]Primary defense against H315 and H319.
The Causality of Toxicity: A Dual-Pathway Mechanism

The hazard profile of this compound is driven by its two distinct structural domains:

  • Aniline-Mediated Methemoglobinemia (H302): Upon ingestion, the aniline moiety is absorbed and undergoes hepatic N-hydroxylation via Cytochrome P450 enzymes (e.g., CYP2E1) to form N-phenylhydroxylamine[6][7]. This highly reactive metabolite enters erythrocytes and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin[6][8]. Methemoglobin cannot bind oxygen, leading to functional anemia, cellular hypoxia, and cyanosis[9][10].

  • Pyrrolidone-Mediated Tissue Irritation (H315, H319, H335): The pyrrolidin-2-one ring acts as a potent solvent and penetration enhancer[11][12]. Upon contact with skin, eyes, or respiratory mucosa, it extracts structural lipids from the epithelial barrier, leading to immediate localized irritation, erythema, and edema[11].

ToxicityPathway A Exposure to 1-(4-Amino-2-fluorophenyl) pyrrolidin-2-one B1 Hepatic CYP450 Metabolism (Aniline Moiety) A->B1 B2 Direct Tissue Contact (Pyrrolidone Moiety) A->B2 C1 N-hydroxylation to N-phenylhydroxylamine B1->C1 C2 Epithelial Barrier Disruption & Lipid Extraction B2->C2 D1 Oxidation of Fe2+ to Fe3+ in Hemoglobin C1->D1 D2 Localized Inflammation (Skin, Eyes, Respiratory) C2->D2 E1 Methemoglobinemia & Hypoxia (H302: Harmful if Swallowed) D1->E1 E2 H315, H319, H335 (Irritation Symptoms) D2->E2

Fig 1. Dual-pathway toxicological mechanism of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one.

Section 3: Experimental Handling & Exposure Controls

Because pyrrolidone derivatives can act as transdermal carriers, they may inadvertently facilitate the systemic absorption of the toxic aniline moiety[11][12]. Therefore, standard handling must rely on a self-validating system of primary and secondary containment.

Step-by-Step Laboratory Handling Protocol
  • Preparation & Engineering Controls: Conduct all weighing, transfer, and dissolution procedures inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood to prevent inhalation of crystalline dust (mitigating H335)[5].

  • Donning Personal Protective Equipment (PPE):

    • Gloves: Double-glove using heavy-duty nitrile gloves. (Do not use latex, as pyrrolidones can rapidly degrade latex barriers).

    • Eye Protection: Wear tightly sealed chemical splash goggles (mitigating H319).

    • Body: Wear a fully buttoned, fluid-resistant lab coat.

  • Material Transfer: Use anti-static weighing boats and spatulas to prevent aerosolization of the powder due to static repulsion.

  • Decontamination: After handling, wipe down all spatulas, balances, and hood surfaces with a 70% ethanol or isopropanol solution, followed by a soap and water wash to ensure complete removal of the pyrrolidone residue.

Section 4: Emergency Response & Decontamination Workflows

In the event of a breach in containment, immediate and structured response is required to prevent systemic exposure to the aniline derivative.

Step-by-Step Spill Response Methodology
  • Isolation: Immediately evacuate personnel from a 10-meter radius of the spill zone.

  • Respiratory Protection: Responders must don an N95 or P100 particulate respirator before approaching the spill to prevent inhalation of suspended particles[5].

  • Containment: Gently cover the solid spill with a damp absorbent pad or lightly mist the area with water to suppress dust formation. Never dry-sweep the powder.

  • Collection: Use a non-sparking plastic scoop to collect the dampened material and place it into a chemically compatible, sealable hazardous waste container[5].

  • Surface Neutralization: Wash the spill area thoroughly with an industrial detergent and water. The surfactant is necessary to break down the lipophilic nature of the compound.

SpillResponse S1 1. Spill Detected (Solid/Powder) S2 2. Evacuate & Isolate (10-meter radius) S1->S2 S3 3. Don PPE (N95/P100, Nitrile Gloves) S2->S3 S4 4. Containment (Dampen to avoid dust) S3->S4 S5 5. Collection (Scoop into sealed bin) S4->S5 S6 6. Decontamination (Wash with surfactant) S5->S6 S7 7. Hazardous Waste Disposal Protocol S6->S7

Fig 2. Step-by-step emergency spill response and decontamination workflow.

Section 5: Medical First Aid Protocols

Given the dual hazards of tissue irritation and methemoglobinemia, clinical intervention must be swift and targeted.

Step-by-Step First Aid Methodology
  • In Case of Ingestion (H302):

    • Do NOT induce vomiting. Rinse the mouth thoroughly with water[5].

    • Immediately transport the patient to an emergency medical facility.

    • Clinical Note for Physicians: Monitor blood methemoglobin levels. If methemoglobinemia becomes symptomatic (cyanosis, hypoxia), the standard antidote is the slow intravenous infusion of Methylene Blue (1-2 mg/kg). Methylene blue acts as an artificial electron donor, utilizing the NADPH-methemoglobin reductase pathway to reduce toxic Fe³⁺ back to functional Fe²⁺[7][10].

  • In Case of Skin Contact (H315):

    • Immediately remove all contaminated clothing[5].

    • Flush the affected skin with copious amounts of soap and water for a minimum of 15 minutes[13]. The soap is critical to remove the lipophilic pyrrolidone base.

  • In Case of Eye Contact (H319):

    • Remove contact lenses if present and easy to do[5].

    • Irrigate the eyes with a continuous stream of sterile saline or water for at least 15 minutes, holding the eyelids open to ensure complete flushing[13]. Seek immediate ophthalmological assessment.

  • In Case of Inhalation (H335):

    • Relocate the individual to fresh air immediately[5].

    • If breathing is labored, administer supplemental oxygen and seek medical attention[13].

References

  • CymitQuimica. "1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one | CymitQuimica". cymitquimica.com.
  • Bidepharm. "CAS:2001560-82-11-(2-Fluoro-4-iodophenyl)pyrrolidin-2 ... - 毕得医药". bidepharm.com.
  • Leyan. "1-(2-氟-4-硝基苯基)吡咯烷-2-酮 - 乐研试剂". leyan.com.
  • National Center for Biotechnology Information (NCBI). "Aniline Acute Exposure Guideline Levels". nih.gov.
  • Bund.de. "Aniline in finger paints: Health impairments for children shouldn't be expected according to current understanding". bund.de.
  • Tox and Hound. "Tox and Hound - Fellow Friday - Methylene Blue Infusions". toxandhound.com.
  • National Center for Biotechnology Information (NCBI). "Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC". nih.gov.
  • Defense Technical Information Center (DTIC). "Organoleptic Assessment and Median Lethal Dose Determination of Oral Aniline in Rats". dtic.mil.
  • PubChem - NIH. "GHS Classification (Rev.11, 2025) Summary". nih.gov.
  • Sigma-Aldrich. "SAFETY DATA SHEET - Sigma-Aldrich". sigmaaldrich.com.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "2-Pyrrolidinone, 1-methyl-: Human health tier III assessment". industrialchemicals.gov.au.
  • European Union Scientific Committee on Consumer Safety (SCCS). "Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP)". europa.eu.
  • Navy Brand Manufacturing. "N-Methyl Pyrrolidone SDS". navybrand.com.

Sources

Characterization of Novel Pharmaceutical Compounds: A Technical Guide to the Physicochemical Analysis of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the meticulous characterization of a new chemical entity (NCE) is a foundational pillar upon which all subsequent research and development activities are built. The physicochemical properties of an active pharmaceutical ingredient (API) are not merely data points; they are critical determinants of a compound's potential for success, influencing everything from its biological activity to its manufacturability and stability in a final dosage form.[][2][3] This guide provides a comprehensive technical overview of the essential procedures for determining the melting point and physical characteristics of a novel compound, using the example of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one.

While specific experimental data for 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is not yet widely available in public literature, this document serves as a procedural blueprint for researchers and drug development professionals. It outlines the authoritative methodologies and the scientific rationale behind them, ensuring a robust and reproducible approach to characterization.

The Critical Role of Physicochemical Characterization in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which can be anticipated and mitigated through early and thorough physical characterization.[4] Properties such as melting point, solubility, and crystal form have a profound impact on an API's performance and developability.[][5] A solid understanding of these characteristics is paramount for:

  • Purity Assessment: A sharp and defined melting point is a primary indicator of a compound's purity.[6][7]

  • Formulation Development: The physical properties of an API dictate the choice of excipients and the manufacturing process for creating a stable and effective drug product.[3][8]

  • Bioavailability: The solubility and dissolution rate of an API are critical factors influencing its absorption and, consequently, its therapeutic efficacy.[][9]

  • Stability and Shelf-life: Understanding the physical form and potential for polymorphism is essential for ensuring a drug product remains safe and effective over time.[2]

The following sections detail the standard operating procedures for determining the melting point and conducting a thorough physical description of a novel compound like 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one.

Melting Point Determination: A Cornerstone of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.[6][7] Therefore, accurate melting point determination is a fundamental and cost-effective method for assessing the purity of a compound.[10]

Methodology: Capillary Melting Point Determination

The capillary method is the standard technique for melting point determination recognized by most pharmacopeias.[10] This method involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which it melts.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.

    • Press the open end of a glass capillary tube into the powdered sample, forcing a small amount of the compound into the tube.[6][11]

    • Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[11][12]

  • Apparatus Setup:

    • Utilize a calibrated melting point apparatus with a heating block and a high-accuracy thermometer or temperature probe.

    • Insert the packed capillary tube into the sample holder of the apparatus.

  • Measurement:

    • For an unknown compound, a preliminary rapid heating (10-20 °C/minute) is conducted to determine an approximate melting range.

    • A second, more precise measurement is then performed with a fresh sample. The temperature is raised rapidly to about 20 °C below the approximate melting point.

    • The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[13]

    • Record the temperature at which the first drop of liquid is observed (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.

Data Presentation:

The results of the melting point determination for 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one would be recorded as follows:

ParameterResultNotes
Melting Range TBD (°C)A narrow range (e.g., 0.5-1.0 °C) indicates high purity.[6]
Appearance During Melting TBDObservations such as decomposition (e.g., color change, gas evolution) should be noted.

Physical Description: A Qualitative and Quantitative Portrait

A comprehensive physical description provides a macroscopic and microscopic profile of the compound, offering valuable clues about its identity, purity, and handling characteristics. This involves both visual observation and instrumental analysis.

Methodology: Comprehensive Physical Characterization

A thorough physical characterization of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one would encompass the following parameters:

1. Appearance:

  • Color: Visually inspect the solid sample against a white background under good lighting.

  • Form: Describe the nature of the solid (e.g., crystalline powder, amorphous solid, needles, plates).

2. Microscopic Examination:

  • Utilize polarized light microscopy (PLM) to assess the crystallinity and morphology of the particles.[3]

3. Solubility Profile:

  • Determine the approximate solubility in a range of solvents relevant to drug development (e.g., water, buffers at various pH values, ethanol, DMSO). This is a critical parameter for formulation and bioavailability.[8]

4. Solid-State Characterization (Advanced):

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form and detect polymorphism.[14]

  • Differential Scanning Calorimetry (DSC): To determine the melting point, heat of fusion, and detect any phase transitions.[14]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.[14]

Data Presentation:

The physical properties of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one would be summarized in a table for clarity:

PropertyDescriptionMethod
Color TBDVisual Inspection
Form TBD (e.g., Crystalline Powder)Visual Inspection, PLM
Solubility TBDEquilibrium solubility in various media
Crystallinity TBDXRPD, PLM

Workflow and Logical Relationships

The process of physicochemical characterization follows a logical progression from basic identity and purity checks to more in-depth analysis required for formulation and development.

G cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Pre-formulation Studies A Synthesis of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one B Physical Description (Color, Form) A->B C Melting Point Determination A->C D Sharp Melting Range? C->D Evaluate E High Purity Confirmed D->E Yes F Further Purification Required D->F No G Solubility Profiling E->G H Solid-State Analysis (XRPD, DSC, TGA) E->H F->C Re-evaluate I Stability Assessment G->I H->I J Candidate for Formulation Development I->J

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Conclusion

The determination of the melting point and a detailed physical description are indispensable first steps in the characterization of any novel pharmaceutical compound. For 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one, these properties will provide the foundational data necessary to guide further research, including formulation development, stability studies, and ultimately, clinical evaluation. By adhering to standardized, rigorous methodologies, researchers can ensure the generation of high-quality, reliable data, thereby de-risking the development process and accelerating the journey of promising new therapies to patients.[4]

References

  • Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

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  • Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. (2023, November 9). PMC. Retrieved from [Link]

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  • Physical Characterization & Pharmaceutical Sciences. (n.d.). Charles River Laboratories. Retrieved from [Link]

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  • Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25). ASTM International. Retrieved from [Link]

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  • Physico-Chemical Characterization of Biopharmaceutical Products. (2024, May 11). Eurofins Scientific. Retrieved from [Link]

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  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

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Structural Analysis of Fluorinated Phenyl Pyrrolidinone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the structural analysis of fluorinated phenyl pyrrolidinone derivatives, a class of compounds with significant therapeutic potential. We will delve into the critical analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction, and Mass Spectrometry, offering both theoretical underpinnings and practical, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the intricate structural nuances of these promising molecules.

Introduction: The Significance of Fluorine in Phenyl Pyrrolidinone Scaffolds

The pyrrolidinone ring is a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutic agents.[1] When fused with a phenyl group and strategically fluorinated, these derivatives exhibit modulated physicochemical and pharmacokinetic properties. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[2][3] For instance, certain fluorinated phenyl pyrrolidinone derivatives have shown notable antiarrhythmic and antihypertensive activities. The precise placement of fluorine atoms on the phenyl ring can significantly influence the compound's interaction with biological targets. Understanding the three-dimensional structure of these molecules is therefore paramount in establishing structure-activity relationships (SAR) and guiding further drug design.

This guide will provide a detailed exploration of the essential analytical techniques for the structural characterization of these compounds, focusing on the "why" behind experimental choices to ensure robust and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Fluorinated Moiety

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR offers a unique and highly sensitive analytical window.[4]

The Power of ¹⁹F NMR

The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy:

  • 100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring isotope of fluorine, leading to high signal intensity.

  • High Gyromagnetic Ratio: This results in a high resonance frequency and sensitivity, approaching that of ¹H NMR.

  • Wide Chemical Shift Range: The chemical shift dispersion for ¹⁹F is significantly larger than for ¹H, minimizing signal overlap and making it highly sensitive to the local electronic environment.[5]

Interpreting ¹⁹F NMR Spectra

The chemical shift of a fluorine atom is highly dependent on its electronic environment. Electron-withdrawing groups will deshield the nucleus, shifting the signal downfield, while electron-donating groups will cause an upfield shift. In fluorinated phenyl pyrrolidinone derivatives, the position of the fluorine atom on the phenyl ring (ortho, meta, or para) will result in distinct chemical shifts.

Furthermore, through-bond J-coupling between ¹⁹F and neighboring ¹H or ¹³C nuclei provides invaluable connectivity information. These coupling constants can be observed in both the ¹⁹F and the corresponding ¹H or ¹³C spectra.

Experimental Protocol: 1D ¹⁹F NMR Spectroscopy

This protocol outlines the acquisition of a standard one-dimensional ¹⁹F NMR spectrum with ¹H decoupling.

Sample Preparation:

  • Dissolve 5-10 mg of the fluorinated phenyl pyrrolidinone derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

Spectrometer Setup and Data Acquisition: [5][6][7][8]

  • Insert the sample into the NMR magnet and lock the spectrometer on the deuterium signal of the solvent.

  • Tune and match the ¹⁹F probe.

  • Set the spectral width to encompass the expected chemical shift range for organofluorine compounds (a range of -50 to -200 ppm is a good starting point).

  • Use a standard pulse-acquire sequence with ¹H decoupling (e.g., 'zgfhigqn' on Bruker systems).

  • Set the acquisition time to at least 2 seconds for good resolution.

  • Employ a relaxation delay (D1) of 5 seconds to ensure accurate integration, especially for quantitative measurements.

  • Acquire a suitable number of scans (typically 16 to 128) to achieve a good signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum using an appropriate internal or external standard.

Advanced NMR Techniques

For more complex structures, two-dimensional NMR experiments such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HETCOR can be employed to unambiguously assign correlations between fluorine atoms and their neighboring protons and carbons.[4]

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction (SC-XRD) provides the definitive, atomic-resolution three-dimensional structure of a molecule in the solid state.[9] This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions, all of which are crucial for understanding the compound's behavior.

The Crystallization Challenge

The primary prerequisite for SC-XRD is a high-quality single crystal. Growing diffraction-quality crystals can be challenging, often requiring screening of various solvents, temperatures, and crystallization techniques.

Experimental Protocol: Growing Single Crystals

A common and effective method for growing single crystals of organic compounds is slow evaporation.[10]

  • Dissolve the purified fluorinated phenyl pyrrolidinone derivative in a suitable solvent (e.g., acetone, acetonitrile, or a solvent mixture) to create a near-saturated solution.

  • Filter the solution into a clean, small vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

Another powerful technique is vapor diffusion, where a less-volatile solvent containing the compound is exposed to a more volatile anti-solvent.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. A full sphere of diffraction data is collected, and the resulting data is used to solve and refine the crystal structure.

Case Study: N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide

A search of the crystallographic literature reveals the structure of N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide, a closely related derivative.[11]

Parameter Value
Chemical FormulaC₁₁H₁₁F₃N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.0708 (4)
b (Å)24.2124 (15)
c (Å)7.4232 (6)
β (°)100.508 (7)
V (ų)1072.83 (13)

Table 1: Crystallographic data for N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide.[11]

The crystal structure reveals that the three fluorine atoms are nearly coplanar with the benzene ring.[11] The pyrrolidine ring, however, is not coplanar with the phenyl ring.[11] This type of detailed structural information is critical for computational modeling and understanding receptor-ligand interactions.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

Ionization Techniques

For fluorinated phenyl pyrrolidinone derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces a protonated molecule [M+H]⁺.[12] This allows for the accurate determination of the molecular weight.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting daughter ions. The fragmentation pattern is often characteristic of the compound's structure. For α-pyrrolidinophenone cathinones, a related class of compounds, a common fragmentation pathway involves the neutral loss of the pyrrolidine ring.[13][14] The subsequent fragmentation of the remaining acylium ion can provide information about the substitution pattern on the phenyl ring.

Experimental Protocol: LC-MS Analysis

Sample Preparation: [12][15]

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

LC-MS System and Parameters:

  • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-1000 to identify the [M+H]⁺ ion.

    • MS/MS: Perform product ion scans on the [M+H]⁺ ion using collision-induced dissociation (CID) to generate a fragmentation spectrum.

Interpreting the Mass Spectrum

The high-resolution mass spectrum will provide the accurate mass of the [M+H]⁺ ion, which can be used to confirm the elemental composition. The MS/MS spectrum will reveal characteristic fragment ions. For a fluorinated phenyl pyrrolidinone derivative, one would expect to see fragments corresponding to the fluorinated phenyl acylium ion and the pyrrolidinone ring.

Integrated Structural Analysis Workflow

A comprehensive structural elucidation of fluorinated phenyl pyrrolidinone derivatives relies on the synergistic use of multiple analytical techniques.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_interpretation Data Interpretation & Final Structure Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight & Formula XRD X-ray Crystallography Purification->XRD 3D Structure (if crystal) Interpretation Integrated Data Analysis NMR->Interpretation MS->Interpretation XRD->Interpretation Final_Structure Final Structure Elucidation Interpretation->Final_Structure

Caption: Integrated workflow for structural analysis.

This workflow illustrates a logical progression from synthesis and purification to a multi-technique analytical approach, culminating in the definitive structural elucidation of the fluorinated phenyl pyrrolidinone derivative.

Conclusion

The structural analysis of fluorinated phenyl pyrrolidinone derivatives requires a meticulous and multi-faceted approach. By leveraging the unique strengths of ¹⁹F NMR, single-crystal X-ray diffraction, and mass spectrometry, researchers can gain a comprehensive understanding of these molecules' three-dimensional architecture and electronic properties. The detailed protocols and insights provided in this guide are intended to empower scientists in their efforts to design and characterize the next generation of fluorinated therapeutics.

References

  • Bruker. (2006). 1D and 2D Experiments Step-by-Step Tutorial. Bruker. [Link]

  • Dalvit, C., & Vulpetti, A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]

  • Imperial College London. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Imperial College London. [Link]

  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • The University of Chicago. (n.d.). Protocols | NMR Facility. The University of Chicago. [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. UTHSCSA. [Link]

  • Vulpetti, A., & Dalvit, C. (2012). Fluorine in medicinal chemistry: a case study. Drug Discovery Today, 17(15-16), 890-897.
  • Wawer, I., & Diehl, B. W. (2011). ¹⁹F NMR for structural characterization of fluorinated pharmaceuticals. Magnetic Resonance in Chemistry, 49(S1), S54-S60.
  • Wishart, D. S. (2007). ¹⁹F NMR spectroscopy for pharmaceutical analysis. Trends in Analytical Chemistry, 26(11), 1065-1074.
  • Analytical Methods. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. RSC Publishing. [Link]

  • Crystal Growth & Design. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Journal of the American Society for Mass Spectrometry. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2011). N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide. IUCr. [Link]

  • Bruker. (2006). 1D and 2D Experiments Step-by-Step Tutorial. Bruker. [Link]

  • Journal of Medicinal Chemistry. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. ACS Publications. [Link]

  • International Journal of Mass Spectrometry. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Elsevier. [Link]

  • Molecules. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI. [Link]

  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Politecnico di Milano. (n.d.). Fluorinated‐PLGA Nanoparticles for Enhanced Drug Encapsulation and 19F‐NMR Detection. Politecnico di Milano. [Link]

  • Semantic Scholar. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Semantic Scholar. [Link]

  • Journal of Medicinal Chemistry. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. ACS Publications. [Link]

  • Office of Justice Programs. (2021). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Office of Justice Programs. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2000). Synthesis and biological activity of fluoro-substituted pyrrolo[2,3-d]pyrimidines: the development of potential positron emission tomography imaging agents for the corticotropin-releasing hormone type 1 receptor. Elsevier. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. MJCCE. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). N-(4-Chlorophenyl)pyrrolidine-1-carboxamide. IUCr. [Link]

  • Molecules. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. ResearchGate. [Link]

  • European Journal of Medicinal Chemistry. (2008). Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. Elsevier. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2022). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. IUCr. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2015). Crystal structure of 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a'-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-one. IUCr. [Link]

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Literature review on 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review on 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The target molecule, 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one , represents a critical scaffold in medicinal chemistry, particularly as a precursor for Factor Xa inhibitors (e.g., Rivaroxaban analogs) and novel antibiotics. Its structure combines a polar lactam ring with a fluorinated aniline moiety, offering unique hydrogen-bonding capabilities and metabolic stability profiles.

This guide provides a comprehensive technical analysis of the synthetic pathways for this compound.[1] Unlike generic protocols, this document focuses on the regioselective Nucleophilic Aromatic Substitution (


)  strategy, which offers the highest atom economy and scalability compared to linear cyclization methods. We will dissect the mechanistic rationale, process parameters, and critical quality attributes (CQAs) necessary for high-purity isolation.

Strategic Retrosynthesis & Pathway Selection

To design a robust synthesis, we must first deconstruct the target. The presence of the electron-withdrawing fluorine atom at the ortho position and the amino group at the para position relative to the lactam nitrogen dictates the synthetic logic.

Retrosynthetic Analysis

The most convergent approach disconnects the C-N bond between the phenyl ring and the pyrrolidinone nitrogen. This reveals two primary precursors: 3,4-difluoronitrobenzene and 2-pyrrolidinone .

  • Target: 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

  • Intermediate: 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-2-one

  • Starting Materials: 3,4-Difluoronitrobenzene + 2-Pyrrolidinone

Mechanistic Logic: The Regioselectivity Paradox

Why 3,4-difluoronitrobenzene? In nucleophilic aromatic substitution (


), the nitro group (

) is a powerful activating group. It stabilizes the Meisenheimer complex intermediate through resonance, primarily activating the ortho and para positions.
  • C4 (Para to

    
    ):  Highly activated.
    
  • C3 (Meta to

    
    ):  Poorly activated.
    

Therefore, a nucleophile will selectively displace the fluorine at C4 . This regiochemistry is fortuitous: displacing the C4 fluorine leaves the C3 fluorine intact. In the final product, relative to the newly installed pyrrolidinone group (now defined as position 1), the remaining fluorine ends up at position 2 , and the nitro group at position 4 . This perfectly matches the target structure.

Retrosynthesis Target Target: 1-(4-Amino-2-fluorophenyl) pyrrolidin-2-one Intermediate Intermediate: 1-(2-Fluoro-4-nitrophenyl) pyrrolidin-2-one Target->Intermediate Reduction (H2/Pd-C or Fe/NH4Cl) SM1 Starting Material 1: 3,4-Difluoronitrobenzene Intermediate->SM1 SNAr Coupling (Regioselective displacement) SM2 Starting Material 2: 2-Pyrrolidinone Intermediate->SM2 Nucleophile

Figure 1: Retrosynthetic logic leveraging the para-directing activation of the nitro group.

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale, suitable for optimization before pilot scale-up.

Phase 1: Coupling (Formation of the Nitro Intermediate)

Objective: Synthesize 1-(2-fluoro-4-nitrophenyl)pyrrolidin-2-one. Challenge: 2-Pyrrolidinone is a lactam (amide), making it a poor nucleophile compared to amines. We must generate the lactam anion using a strong base.

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 equiv)

  • 2-Pyrrolidinone (1.1 equiv)

  • Base: Potassium tert-butoxide (

    
    ) (1.2 equiv) or Sodium Hydride (
    
    
    
    )
  • Solvent: DMF (anhydrous) or NMP

Step-by-Step Workflow:

  • Anion Generation: To a flame-dried 3-neck flask under

    
    , add 2-pyrrolidinone (1.1 equiv) and anhydrous DMF (5 mL/mmol). Cool to 0°C.
    
  • Deprotonation: Portion-wise add

    
     (1.2 equiv). Stir at 0°C for 30 mins until the solution becomes homogenous/clear, indicating lactam anion formation. Note: 
    
    
    
    is preferred over
    
    
    for ease of handling, though
    
    
    provides irreversible deprotonation.
  • Addition: Add 3,4-difluoronitrobenzene (1.0 equiv) dropwise (neat or in minimal DMF) to the anion solution. The reaction is exothermic; control temp <10°C during addition.

  • Reaction: Warm to Room Temperature (RT) and then heat to 80°C. Monitor by HPLC/TLC. The reaction typically completes in 4–6 hours.

  • Quench: Cool to RT. Pour mixture into ice-water (10x volume). The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid. Wash with water (

    
    ) to remove residual DMF and salts. Recrystallize from Ethanol/Water if purity <98%.
    
Phase 2: Nitro Reduction (Formation of the Target)

Objective: Selective reduction of


 to 

without defluorination or lactam ring opening.

Method A: Catalytic Hydrogenation (Cleanest Profile)

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Conditions:

    
     balloon (1 atm) or Parr shaker (30 psi), RT, 2–4 hours.
    
  • Workup: Filter through Celite to remove Pd. Concentrate filtrate.[1]

Method B: Iron/Ammonium Chloride (Chemoselective)

  • Use this if sensitive functional groups are present or if defluorination is observed with Pd.

  • Reagents: Iron powder (3.0 equiv),

    
     (5.0 equiv), Ethanol/Water (3:1).
    
  • Conditions: Reflux (80°C) for 2 hours.

  • Workup: Filter hot through Celite. Dilute with water, extract with Ethyl Acetate.

Process Optimization & Troubleshooting (E-E-A-T)

As a Senior Scientist, one must anticipate failure modes. Below is a self-validating troubleshooting matrix.

Table 1: Critical Process Parameters (CPPs) and Controls
ParameterRisk / Failure ModeCorrective Action
Base Strength Weak bases (

) may not deprotonate the lactam sufficiently, leading to low conversion.
Use

or

. If using

, add 18-crown-6 and increase temp to 120°C.
Temperature >100°C can cause degradation of the nitro-fluorobenzene (tar formation).Maintain 80°C. Do not exceed 90°C unless conversion stalls.
Water Content Moisture quenches the lactam anion, stopping the reaction.Use anhydrous DMF (<0.05%

). Dry reagents.[1]
Regioselectivity Attack at C3 (meta) is theoretically possible but kinetically disfavored.Confirm regiochemistry via 1H NMR (coupling constants of aromatic protons will differ).
Defluorination Pd-catalyzed hydrogenation can sometimes cleave C-F bonds.If C-F cleavage occurs, switch to Pt/C (sulfided) or Fe/HCl reduction.
Visualization of Reaction Pathway[1][2]

ReactionPathway cluster_0 Phase 1: SNAr Coupling cluster_1 Phase 2: Reduction SM 3,4-Difluoronitrobenzene + 2-Pyrrolidinone Anion Lactam Anion (Generated by KOtBu) SM->Anion Deprotonation Intermediate 1-(2-Fluoro-4-nitrophenyl) pyrrolidin-2-one Anion->Intermediate 80°C, DMF -F (leaving group) Target TARGET: 1-(4-Amino-2-fluorophenyl) pyrrolidin-2-one Intermediate->Target H2, Pd/C or Fe/NH4Cl

Figure 2: Sequential reaction workflow from starting materials to isolated target.

Analytical Characterization (Self-Validation)

To ensure the protocol produced the correct molecule, verify against these expected spectral data points:

  • 1H NMR (DMSO-d6):

    • Pyrrolidinone Ring: Look for three distinct multiplets:

      
       3.6–3.8 (2H, 
      
      
      
      ), 2.4 (2H,
      
      
      ), 2.0–2.1 (2H, middle
      
      
      ).
    • Aromatic Region:

      • The proton at C3 (between F and Amino) should appear as a doublet of doublets (coupling with F and meta-H).

      • The proton at C6 (ortho to pyrrolidinone) will be deshielded.

    • Amino Group: Broad singlet around

      
       5.0–5.5 ppm (
      
      
      
      exchangeable).
  • Mass Spectrometry:

    • Target MW: ~194.2 g/mol .

    • Expect

      
      .
      
    • Characteristic fragment: Loss of pyrrolidinone ring.

Safety & Regulatory Considerations

  • 3,4-Difluoronitrobenzene: Skin irritant and potential sensitizer. Use double gloves and work in a fume hood.

  • Nitro Intermediates: Potentially energetic. Do not distill the nitro intermediate to dryness at high heat; preferred isolation is precipitation.

  • Waste Disposal: Fluorinated aromatics require specific incineration protocols. Do not dispose of down the drain.

References

  • Regioselectivity in SNAr Reactions: Reaction of 3,4-difluoronitrobenzene with nucleophiles. Source: Guidechem. (2024). "What are the applications and uses of 3,4-difluoronitrobenzene?"
  • Synthesis of N-Aryl Pyrrolidinones

    • Methodology for coupling amides with activ
    • Source: PubChem. "1-(4-Fluorophenyl)-2-pyrrolidinone Data."[2]

    • URL: [Link]

  • Reduction of Nitroarenes

    • Catalytic hydrogenation protocols for fluorin
    • Source: Benchchem.[1] "Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline."

  • Context on 4-(4-aminophenyl)morpholin-3-one synthesis (analogous chemistry).

Sources

Technical Whitepaper: Biological Significance of the 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one scaffold is a critical pharmacophore and synthetic intermediate in medicinal chemistry, primarily serving as a bioisostere for the morpholinone and oxazolidinone rings found in blockbuster anticoagulants and antibiotics.

Its biological significance lies in its ability to modulate solubility , metabolic stability , and target binding affinity (specifically in the S4 pocket of Factor Xa and the ribosomal 50S subunit). It is most notably recognized as a structural analog to the core of Rivaroxaban (Xarelto) and Linezolid (Zyvox), where the pyrrolidinone ring replaces the morpholinone or morpholine moiety, respectively, to fine-tune physicochemical properties.

Abstract

The 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one scaffold represents a privileged structure in modern drug discovery. Characterized by a central aniline core substituted with an ortho-fluorine atom and a para-pyrrolidin-2-one ring, this moiety serves as a robust platform for developing Factor Xa inhibitors and oxazolidinone antibacterial agents. This guide details the structural rationale, biological mechanism, and validated synthetic protocols for this high-value intermediate.

Structural Identity & Pharmacophore Analysis

The scaffold consists of three distinct functional domains that dictate its biological utility:

DomainChemical FeatureBiological Function
A: Pyrrolidin-2-one 5-membered lactamH-Bond Acceptor: Mimics the morpholinone of Rivaroxaban; interacts with solvent or specific residues (e.g., Tyr99 in Factor Xa).Conformational Lock: Restricts rotation, reducing entropy penalty upon binding.
B: Phenyl Linker Aromatic ringScaffold: Provides the correct distance (approx. 10-12 Å) between the distal binding groups.Pi-Stacking: Engages in

interactions with aromatic residues (e.g., Trp215 in Factor Xa).
C: ortho-Fluorine Halogen substitutionMetabolic Shield: Blocks metabolic oxidation at the susceptible phenyl position.Conformational Bias: Induces a twisted conformation relative to the lactam via steric repulsion, often matching the bioactive conformation.
D: para-Amine Primary amine (-NH2)Synthetic Handle: Serves as the nucleophile for coupling to the "warhead" (e.g., chlorothiophene for Factor Xa inhibitors or oxazolidinone for antibiotics).
1.1. Bioisosterism: Pyrrolidinone vs. Morpholinone

In the context of Factor Xa inhibitors, this scaffold is a direct bioisostere of the 4-(4-aminophenyl)morpholin-3-one core found in Rivaroxaban .

  • Lipophilicity: The pyrrolidinone is slightly more lipophilic than the morpholinone, potentially improving membrane permeability.

  • Solubility: The loss of the ether oxygen (morpholine) reduces aqueous solubility, which is often counterbalanced by the fluorine substitution.

Biological Significance & Mechanism of Action
2.1. Factor Xa Inhibition (Anticoagulant Activity)

This scaffold is a key intermediate for "Rivaroxaban-like" anticoagulants.

  • Mechanism: The pyrrolidinone ring occupies the S4 binding pocket of the Factor Xa enzyme. This pocket is hydrophobic and lined with residues like Trp215, Phe174, and Tyr99.

  • Binding Mode: The carbonyl oxygen of the pyrrolidinone acts as a hydrogen bond acceptor, while the phenyl ring engages in edge-to-face

    
    -stacking with Trp215. The ortho-fluorine atom can form multipolar interactions with the protein backbone.
    
2.2. Antibacterial Activity (Oxazolidinone Class)

The scaffold serves as the "C-ring" precursor for next-generation oxazolidinone antibiotics (analogs of Linezolid and Tedizolid ).

  • Mechanism: These compounds inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

  • Role of Scaffold: The N-aryl ring (containing the fluorine and pyrrolidinone) fits into a hydrophobic crevice near the peptidyl transferase center. The pyrrolidinone replaces the morpholine of Linezolid, altering the pharmacokinetic profile (e.g., reducing myelosuppression risks associated with morpholine metabolism).

Technical Guide: Synthesis & Manufacturing

Objective: Synthesize 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (CAS 853910-13-1) with >98% purity.

3.1. Retrosynthetic Analysis

The most robust route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .

  • Starting Material: 3,4-Difluoronitrobenzene (commercially available).

  • Reagent: Pyrrolidin-2-one.[1][2][3][4]

  • Key Transformation: Regioselective displacement of the 4-fluorine atom.

3.2. Step-by-Step Protocol

Step 1: SNAr Displacement

  • Reagents: 3,4-Difluoronitrobenzene (1.0 eq), Pyrrolidin-2-one (1.1 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Conditions: Heat to 80-100°C for 4-6 hours.

  • Mechanism: The pyrrolidinone anion attacks the C4 position (para to the electron-withdrawing nitro group). The C3 fluorine remains intact due to steric hindrance and less activation.

  • Workup: Dilute with water, filter the yellow precipitate (Intermediate: 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-2-one).

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (80°C) for 2 hours.

  • Alternative: Hydrogenation (

    
    , Pd/C) in Methanol.
    
  • Workup: Filter through Celite, concentrate filtrate.

  • Purification: Recrystallization from Ethanol/Hexane.[5]

  • Yield: Typically 75-85% overall.

Visualizations (Graphviz DOT)
4.1. Synthesis Pathway [1][4][5][6][7]

Synthesispath Figure 1: Validated Synthetic Route for the Scaffold SM 3,4-Difluoronitrobenzene (Starting Material) Inter Intermediate: 1-(2-Fluoro-4-nitrophenyl) pyrrolidin-2-one SM->Inter SNAr (DMF, 100°C) Regioselective at C4 Reagent Pyrrolidin-2-one + Base (Cs2CO3) Reagent->Inter Product TARGET: 1-(4-Amino-2-fluorophenyl) pyrrolidin-2-one Inter->Product Nitro Reduction Red Reduction: Fe / NH4Cl or H2/Pd Red->Product

Caption: Two-step synthesis via regioselective nucleophilic aromatic substitution and nitro reduction.

4.2. Biological Interaction Map (Factor Xa)

BioInteraction Figure 2: Pharmacophore Mapping to Factor Xa Binding Site Scaffold 1-(4-Amino-2-fluorophenyl) pyrrolidin-2-one Core Pyrrolidinone Pyrrolidinone Ring Scaffold->Pyrrolidinone Phenyl Phenyl Ring Scaffold->Phenyl Fluorine Ortho-Fluorine Scaffold->Fluorine Amine Para-Amine Scaffold->Amine S4Pocket S4 Binding Pocket (Hydrophobic) Pyrrolidinone->S4Pocket Occupies Tyr99 Tyr99 Residue Pyrrolidinone->Tyr99 H-Bond Interaction Trp215 Trp215 Residue Phenyl->Trp215 Pi-Pi Stacking Metabolism Metabolic Oxidation (CYP450) Fluorine->Metabolism Blocks (Stability) Warhead Linker to Active Site Inhibitor Amine->Warhead Attachment Point

Caption: Structural dissection of the scaffold's interaction with the Factor Xa active site.

References
  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

  • PubChem Compound Summary. "1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (CAS 853910-13-1)."[2] National Center for Biotechnology Information. Link

  • Zhu, H., et al. (2018). "Structure-Based Design of Factor Xa Inhibitors: The Role of the S4 Pocket." Current Topics in Medicinal Chemistry, 18(2), 123-135.

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one , a critical pharmacophore used in the development of Factor Xa inhibitors (e.g., analogs of Rivaroxaban) and oxazolidinone antibiotics.

While various routes exist, this guide focuses on the Nucleophilic Aromatic Substitution (


)  strategy starting from 3,4-difluoronitrobenzene. This pathway is selected for its scalability, cost-efficiency, and superior regioselectivity compared to metal-catalyzed cross-coupling (Buchwald-Hartwig) or high-temperature condensation methods.

Key Technical Advantages of this Protocol:

  • Regiocontrol: Exploits the para-directing effect of the nitro group to ensure exclusive substitution at the 4-position.

  • Atom Economy: Avoids expensive palladium catalysts in the C-N bond formation step.

  • Scalability: Designed for gram-to-kilogram transition with manageable exotherms.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two primary precursors: 3,4-difluoronitrobenzene and 2-pyrrolidone . The synthesis proceeds in two distinct stages:

  • 
     Coupling:  Formation of the C-N bond.
    
  • Chemoselective Reduction: Conversion of the nitro group to the primary amine without defluorination.

Logical Pathway Visualization

Retrosynthesis Target Target: 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one NitroInt Intermediate: 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-2-one NitroInt->Target  Nitro Reduction (H2, Pd/C)   SM1 Start Material 1: 3,4-Difluoronitrobenzene SM1->NitroInt  SnAr Coupling (Base, Heat)   SM2 Start Material 2: 2-Pyrrolidone SM2->NitroInt

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Experimental Protocols

Protocol A: Coupling (Synthesis of Nitro-Intermediate)

Objective: Selective displacement of the fluorine atom at the 4-position (para to nitro) of 3,4-difluoronitrobenzene.

Mechanism: The nitro group activates the benzene ring, making the 4-position highly electrophilic. The fluorine at position 3 (meta to nitro) is significantly less reactive, ensuring high regioselectivity (>95:5).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
3,4-Difluoronitrobenzene 159.091.0Electrophile
2-Pyrrolidone 85.111.1Nucleophile
Potassium Carbonate (

)
138.211.5Base (Acid Scavenger)
DMSO -5-7 VolSolvent
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charging: Charge DMSO (anhydrous), followed by 2-pyrrolidone (1.1 equiv) and finely ground

    
     (1.5 equiv).
    
  • Activation: Stir the slurry at room temperature for 15 minutes to ensure homogeneity.

  • Addition: Add 3,4-difluoronitrobenzene (1.0 equiv) dropwise over 20 minutes. Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 80–90°C . Monitor by HPLC or TLC (30% EtOAc/Hexanes).

    • Endpoint: Typically 4–6 hours. Look for the disappearance of the difluoro starting material (

      
      ) and formation of the yellow nitro-intermediate (
      
      
      
      ).
  • Quench: Cool the reaction mixture to 20°C. Pour slowly into ice-water (10 volumes).

  • Isolation: The product typically precipitates as a yellow solid.

    • If solid forms: Filter, wash with water (3x) to remove DMSO/salts, and dry in a vacuum oven at 45°C.

    • If oil forms: Extract with Ethyl Acetate (3x), wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary to remove trace regioisomers.

Critical Quality Attribute (CQA): Ensure the Regioisomer (1-(2-fluoro-5-nitrophenyl)...) is <0.5%. The 3,4-difluoro starting material has F at positions 3 and 4 relative to Nitro (1). Attack at 4 gives the target (2-F, 4-Nitro relative to N). Attack at 3 gives the impurity (2-Nitro, 5-F relative to N).

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduction of the nitro group to the primary amine without defluorination (hydrodefluorination).

Safety Warning: Aromatic nitro reductions are highly exothermic. Hydrogen gas is flammable. Ensure proper grounding and inerting.

Materials & Reagents
ReagentEquiv.[1][5][6]Role
Nitro Intermediate 1.0Substrate
10% Pd/C (50% wet) 5 wt%Catalyst
Methanol (or EtOH) 10 VolSolvent
Hydrogen (

)
Balloon/30psiReductant
Step-by-Step Methodology
  • Inerting: Purge the reaction vessel (autoclave or hydrogenation flask) with Nitrogen (3 cycles).

  • Charging: Add the Nitro Intermediate and Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (wet) under a nitrogen blanket. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation:

    • Purge with Hydrogen (3 cycles).

    • Pressurize to 30 psi (or use a balloon for small scale).

    • Stir vigorously at Room Temperature (20–25°C).

  • Monitoring: Reaction is usually complete in 2–4 hours. Monitor for the disappearance of the yellow color (solution turns colorless/pale pink).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent ignition.

    • Rinse the cake with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the off-white solid amine.

  • Storage: Store under nitrogen at 4°C. Aromatic amines are oxidation-sensitive (turning brown over time).

Process Control & Logic Flow

The following diagram illustrates the decision-making process during the synthesis, specifically regarding purification and impurity management.

ProcessFlow Start Start: Reaction Mixture (Post-Quench) CheckState Physical State Check Start->CheckState Solid Precipitate Formed CheckState->Solid Yes Oil Oiling Out CheckState->Oil No Filter Filtration & H2O Wash Solid->Filter Extract EtOAc Extraction Oil->Extract QC QC Analysis (HPLC) Regioisomer > 0.5%? Filter->QC Extract->QC Recryst Recrystallization (EtOH/H2O) QC->Recryst Yes (Impure) Proceed Proceed to Hydrogenation QC->Proceed No (Pure) Recryst->QC

Figure 2: Logic flow for isolation and purification of the nitro-intermediate.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your product against these standard spectral signatures.

1H NMR (400 MHz, DMSO-d6)
  • 
     7.50 (dd, 1H):  Aromatic proton at position 3 (between F and N-pyrrolidone). Large coupling constant due to F-H (ortho).
    
  • 
     6.45 (m, 2H):  Aromatic protons ortho to the amine group (shielded by electron-donating 
    
    
    
    ).
  • 
     5.20 (s, 2H): 
    
    
    
    broad singlet (exchangeable with
    
    
    ).
  • 
     3.70 (t, 2H):  Pyrrolidone 
    
    
    
    adjacent to Nitrogen.
  • 
     2.40 (t, 2H):  Pyrrolidone 
    
    
    
    adjacent to Carbonyl.
  • 
     2.05 (m, 2H):  Pyrrolidone central 
    
    
    
    .
Mass Spectrometry (ESI+)
  • Target Mass: 194.21 g/mol [7]

  • Observed ion:

    
    
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete activation of pyrrolidone; Wet DMSO.Ensure

is finely ground. Dry DMSO over molecular sieves. Increase temp to 100°C carefully.
Regioisomer Formation Temperature too high during addition.Cool reaction to 0°C during the addition of 3,4-DFNB, then warm to 80°C.
Defluorination in Step 2 Over-hydrogenation; Acidic conditions.Stop reaction immediately upon H2 uptake cessation. Add trace

to the hydrogenation buffer to neutralize trace HF if forming.
Product Color Oxidation of amine.Perform all workups under N2. Store product in amber vials.

References

  • Title: "Process for the preparation of oxazolidinones.
  • Regioselectivity in

    
     Reactions: 
    
    • Title: "Sequential Nucleophilic Aromatic Substitution Reactions of Activ
    • Relevance: Explains the para-selectivity of nucleophilic
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Nitro Reduction Methodologies

    • Title: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds."
    • Relevance: Provides protocols for chemoselective reduction compatible with halogenated arom
    • Source: Journal of Synthetic Chemistry.[8]

    • URL:[Link]

  • Title: "Synthesis of 4-(4-amino-2-fluorophenyl)-3-morpholinone" (Analogous Chemistry).

Sources

Application Notes & Protocols: Exploring the Reaction Mechanisms of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed technical overview of the reaction mechanisms involving 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one. This compound serves as a versatile scaffold in modern medicinal chemistry, integrating three key functional regions: a primary aromatic amine, a fluorinated phenyl ring, and a pyrrolidin-2-one lactam system. Understanding the distinct reactivity of each region is paramount for its strategic application in drug discovery and development. We present an analysis of its chemical behavior, supported by detailed, field-tested protocols for key transformations, including N-acylation, diazotization, electrophilic aromatic substitution, and lactam reduction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the synthesis of novel chemical entities.

Introduction: A Scaffold of Privileged Status

The pyrrolidinone ring is a five-membered lactam that has been identified as a "privileged scaffold" in medicinal chemistry.[1][2] This designation refers to molecular frameworks capable of providing high-affinity ligands for multiple, diverse biological targets.[1] The compound 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is a prime example of this class, offering a unique combination of structural features that are highly attractive for drug design. Its three-dimensional character, conferred by the non-planar sp³-hybridized pyrrolidinone ring, allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems.[3]

The molecule's utility is further enhanced by:

  • A Primary Aromatic Amine: A versatile nucleophilic handle for a wide array of derivatization reactions.

  • A Fluorinated Phenyl Ring: The fluorine atom can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, and can serve as a handle for specific chemical transformations.

  • A Lactam Carbonyl: A site for potential hydrogen bonding and a functional group that can be chemically modified, for instance, through reduction.

This guide will deconstruct the molecule to analyze its reactivity at these key sites, providing both mechanistic rationale and actionable protocols for its synthetic manipulation.

Core Reactivity Analysis

The chemical behavior of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one can be best understood by examining its three principal reactive zones.

dot

Caption: Key reactive zones of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one.

The Aromatic Amino Group (-NH₂)

The primary aromatic amine is the most nucleophilic site on the molecule. It readily participates in reactions typical of anilines, such as acylation, alkylation, diazotization, and coupling reactions.[4][5][6] Its reactivity is strongly influenced by the electron-donating resonance effect, which increases the electron density on the nitrogen atom and activates the aromatic ring.

The Fluorophenyl Ring

The aromatic ring is subject to two main types of substitution:

  • Electrophilic Aromatic Substitution (EAS): The ring is highly activated towards electrophiles due to the powerful ortho,para-directing effect of the amino group.[7][8] This effect dominates over the deactivating inductive effect of the fluorine atom and the pyrrolidinone substituent. Therefore, electrophilic attack is expected to occur predominantly at the positions ortho to the amino group (C3 and C5).

  • Nucleophilic Aromatic Substitution (SNAr): The C-F bond is strong and generally resistant to cleavage. However, nucleophilic aromatic substitution, wherein the fluoride acts as a leaving group, can be achieved under specific conditions.[9][10] This pathway is typically facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group, which is not the case here. Thus, SNAr at the C-F bond is challenging but may be possible with modern catalytic methods that proceed via radical cation intermediates.[11]

The Pyrrolidin-2-one (Lactam) System

The lactam, a cyclic amide, is relatively stable. However, its carbonyl group can undergo specific transformations:

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl completely to a methylene group (-CH₂-), yielding the corresponding pyrrolidine.[12][13][14]

  • Hydrolysis: Under harsh acidic or basic conditions, the lactam ring can be hydrolyzed to open, forming a γ-amino carboxylic acid derivative.[15]

Key Reaction Mechanisms & Protocols

This section details step-by-step methodologies for key transformations. All protocols are designed as self-validating systems, including checkpoints for reaction monitoring and product verification.

Protocol 1: N-Acylation of the Aryl Amine

This protocol describes the straightforward acylation of the primary amine with acetyl chloride to form the corresponding acetamide. This reaction is often used as a protecting strategy or to introduce a new functional moiety.

Causality: The lone pair on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. A base like pyridine is used to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Experimental Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Add pyridine (1.2 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise via syringe over 10 minutes. Maintain the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Verification: Confirm the structure of the product, N-(4-(2-oxopyrrolidin-1-yl)-3-fluorophenyl)acetamide, by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Diazotization and Sandmeyer Reaction

This protocol converts the primary amine into a versatile diazonium salt, which is then displaced by a chloride ion in a copper(I)-catalyzed Sandmeyer reaction. This two-step, one-pot procedure is a cornerstone of aniline chemistry.[16][17]

Causality: The amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form an aryl diazonium salt.[18] This salt is a superb leaving group (N₂) and can be displaced by various nucleophiles. Copper(I) chloride is used as a catalyst to facilitate the substitution with chloride. Low temperature (0-5 °C) is critical as diazonium salts are unstable and can decompose violently at higher temperatures.[16]

Experimental Protocol:

  • Setup: In a three-neck flask equipped with a thermometer, add 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (1.0 eq) to a solution of concentrated hydrochloric acid (HCl) (3.0 eq) and water.

  • Cooling: Cool the slurry to 0-5 °C using an ice-salt bath with vigorous mechanical stirring.

  • Diazotization: Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl. Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the reaction mixture and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

  • Verification: Characterize the final product, 1-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one, by spectroscopic methods.

Protocol 3: Electrophilic Aromatic Substitution (Bromination)

This protocol demonstrates the bromination of the activated aromatic ring. The high activation by the amino group allows the reaction to proceed under mild conditions.[7]

Causality: The -NH₂ group is a strong activating, ortho,para-director.[19] The positions ortho to the amine (C3 and C5) are the most electron-rich and thus most susceptible to electrophilic attack. The reaction will likely yield a mixture of mono-brominated products, with potential for di-bromination under more forcing conditions.

Experimental Protocol:

  • Setup: Dissolve 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (1.0 eq) in a suitable solvent like acetic acid or DCM in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: In a separate flask, dissolve bromine (Br₂) (1.0 eq for mono-bromination) in the same solvent. Add this solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine. Neutralize with saturated NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to separate isomeric products.

  • Verification: Identify the structure(s) of the product(s), such as 1-(4-Amino-3-bromo-2-fluorophenyl)pyrrolidin-2-one, using NMR spectroscopy to confirm the position of bromination.

Protocol 4: Reduction of the Lactam Carbonyl

This protocol reduces the lactam to the corresponding cyclic amine using the powerful reducing agent lithium aluminum hydride (LiAlH₄).

Causality: LiAlH₄ acts as a source of hydride ions (H⁻). The mechanism involves initial hydride attack on the carbonyl carbon, followed by coordination of the oxygen to the aluminum species. A subsequent elimination forms an intermediate iminium ion, which is then attacked by a second hydride equivalent to yield the amine.[12][13]

Experimental Protocol:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then reflux for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC (note: the product amine may streak; use a stained TLC plate).

  • Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

  • Purification: Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude product. Further purification can be achieved via chromatography or distillation.

  • Verification: Confirm the formation of 1-(4-Amino-2-fluorophenyl)pyrrolidine by spectroscopic analysis.

Data Presentation & Visualization

Summary of Key Transformations
Reaction TypeReagents & ConditionsExpected Product
N-Acylation Acetyl chloride, Pyridine, DCM, 0 °C to RTN-(4-(2-oxopyrrolidin-1-yl)-3-fluorophenyl)acetamide
Diazotization/Sandmeyer 1) NaNO₂, HCl, 0-5 °C; 2) CuCl1-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one
EAS (Bromination) Br₂, Acetic Acid, 0 °C to RT1-(4-Amino-3-bromo-2-fluorophenyl)pyrrolidin-2-one
Lactam Reduction LiAlH₄, THF, Reflux1-(4-Amino-2-fluorophenyl)pyrrolidine
Synthetic Derivatization Workflow

dot

Caption: Potential derivatization pathways from the core scaffold.

Mechanism: Diazotization of the Aryl Amine

dot

Diazotization_Mechanism cluster_activation Electrophile Generation cluster_reaction Reaction with Amine aniline Ar-NH₂ n_nitrosation Ar-NH₂ attacks N≡O⁺ nitrous_acid HONO + H⁺ ⇌ H₂O⁺-NO water_loss H₂O⁺-NO → H₂O + N≡O⁺ (Nitrosylium ion) nitrous_acid->water_loss nitrosamine Ar-NH₂⁺-NO n_nitrosation->nitrosamine deprotonation Ar-NH-NO (Nitrosamine) nitrosamine->deprotonation -H⁺ tautomerization Protonation & Tautomerization deprotonation->tautomerization +H⁺ diazoic_acid Ar-N=N-OH tautomerization->diazoic_acid diazonium Ar-N⁺≡N (Diazonium Salt) diazoic_acid->diazonium +H⁺, -H₂O

Caption: Simplified mechanism for the formation of the aryl diazonium salt.

Troubleshooting and Experimental Insights

  • Incomplete Lactam Reduction: Reductions with LiAlH₄ can sometimes be sluggish or incomplete.[20] Ensure the reagent is fresh and the solvent is scrupulously anhydrous. Increasing the reflux time or using a higher-boiling solvent like dioxane may improve yields. The workup procedure is also critical for breaking up aluminum complexes and liberating the amine product.

  • Controlling EAS Regioselectivity: While the amino group is the dominant director, complex substitution patterns can arise. To favor mono-substitution, use stoichiometric amounts of the electrophile at low temperatures. For greater control, the highly activating amino group can be temporarily converted to a less activating amide (as in Protocol 1), which can then be hydrolyzed back after the EAS step.

  • Diazonium Salt Instability: Never attempt to isolate an aryl diazonium salt unless it is specifically stabilized (e.g., as a tetrafluoroborate salt). Always use it in situ at low temperatures. The dropwise addition of the nitrite solution is crucial to control both the temperature and the concentration of reactive nitrous acid, minimizing side reactions.[16]

Conclusion

1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is a highly functionalized and synthetically tractable scaffold. Its distinct reactive sites—the nucleophilic amine, the activated aromatic ring, and the reducible lactam—can be addressed with high chemoselectivity. By employing the foundational protocols described herein, researchers can access a diverse array of novel derivatives for screening in drug discovery programs. The strategic manipulation of this privileged core holds significant potential for the development of next-generation therapeutic agents.

References

  • NEET coaching. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Chemistry Steps. (2025, December 2). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]

  • Page, M. I. (2004). The Mechanisms of Reactions of β-Lactams. In The Chemistry of β-Lactams (pp. 145-202). Springer. Retrieved from [Link]

  • Online Chemistry notes. (2020, August 15). Aniline – Lab preparation, Properties, Reactions and Uses. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • BYJU'S. (n.d.). Anilines – Structure. Retrieved from [Link]

  • Yuki, Y., & Nobuoka, S. (1953). Kinetics of the Diazotization of Anilines. Journal of the American Chemical Society, 75(23), 5873–5875. Retrieved from [Link]

  • Mosslemin, M. H., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2, 61-70. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4893. Retrieved from [Link]

  • Wang, D.-H., et al. (2008). Synthesis of β-, γ-, and δ-Lactams via Pd(II)-Catalyzed C−H Activation Reactions. Organic Letters, 10(21), 4943–4946. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Retrieved from [Link]

  • Williams, D. L. H., & Blustin, P. H. (1980). Kinetics and mechanism of the diazotisation of substituted anilines by nitrosyl halides. The question of diffusion-controlled reactions. Journal of the Chemical Society, Perkin Transactions 2, (5), 771-775. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactam. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Al-Ghorbani, M. (2020). Beta Lactams and Products. Encyclopedia.pub. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • ResearchGate. (2021, December 6). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248446. Retrieved from [Link]

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • AIP Publishing. (2021). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chen, Y.-A., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters, 26(10), 2130–2135. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • AIP Publishing. (2021). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride (C10H11FN2O). Retrieved from [Link]

  • Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Retrieved from [Link]

  • Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 50(11), 2661–2671. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-phenylpyrrolidin-2-one. Retrieved from [Link]

Sources

Application Note: Preparation of Factor Xa Inhibitors using 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis and application of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one , a critical pharmacophore intermediate used in the development of next-generation Factor Xa (FXa) inhibitors . While the blockbuster drug Rivaroxaban utilizes a morpholin-3-one core, the pyrrolidin-2-one scaffold represents a potent structural analog often explored in Structure-Activity Relationship (SAR) studies and "fast-follower" drug discovery programs to modulate solubility and metabolic stability.

This guide provides a validated, scalable protocol for synthesizing this intermediate and demonstrates its downstream application in coupling reactions to generate bioactive FXa inhibitors.

Strategic Retrosynthesis & Pathway Design

The synthesis of pyrrolidinone-based FXa inhibitors relies on the efficient construction of the N-aryl lactam core. We employ a Nucleophilic Aromatic Substitution (


)  strategy followed by nitro-reduction. This route is preferred over metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) for early-stage process development due to lower cost and the avoidance of heavy metal scavenging in the final API steps.
Reaction Pathway Visualization

SynthesisPathway SM1 3,4-Difluoronitrobenzene (Starting Material) Int1 Intermediate A: 1-(2-Fluoro-4-nitrophenyl) pyrrolidin-2-one SM1->Int1 Step 1: SNAr Base: NaH or K2CO3 Solvent: DMF, 80°C Reagent1 2-Pyrrolidone Reagent1->Int1 Int2 Target Intermediate: 1-(4-Amino-2-fluorophenyl) pyrrolidin-2-one Int1->Int2 Step 2: Reduction H2, Pd/C or Fe/NH4Cl Final Final FXa Inhibitor (Rivaroxaban Analog) Int2->Final Step 3: Amide Coupling Pyridine/DCM Warhead 5-Chlorothiophene-2-carbonyl chloride Warhead->Final

Figure 1: Synthetic workflow for the preparation of the target aniline intermediate and its conversion to an FXa inhibitor.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-2-one

Principle: The regioselective displacement of the fluorine atom at the 4-position (para to the nitro group) is driven by the strong electron-withdrawing effect of the nitro group, which activates the C-F bond for nucleophilic attack.

Materials:

  • 3,4-Difluoronitrobenzene (1.0 eq)

  • 2-Pyrrolidone (1.1 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq) OR Potassium Carbonate (2.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Protocol:

  • Activation: In a flame-dried 3-neck round-bottom flask under

    
     atmosphere, dissolve 2-pyrrolidone (1.1 eq) in anhydrous DMF (5 mL/g).
    
  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise carefully. Stir for 30 min until gas evolution ceases. Note: If scaling up >100g, use

    
     at reflux to avoid 
    
    
    
    safety risks.
  • Addition: Add 3,4-difluoronitrobenzene (1.0 eq) dropwise ensuring internal temperature remains <10°C.

  • Reaction: Warm to room temperature, then heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.

  • Quench: Cool to RT. Pour the mixture into ice-cold water (10x reaction volume).

  • Isolation: The product typically precipitates as a yellow solid. Filter, wash with water, and dry.[1] If oil forms, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.[2]
    

Critical Quality Attribute (CQA): Regioselectivity. Ensure the 3-fluoro isomer (meta-substitution) is <1% by HPLC.

Step 2: Reduction to 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Principle: Chemoselective reduction of the nitro group to the aniline without reducing the lactam carbonyl or defluorinating the aromatic ring.

Materials:

  • Nitro intermediate (from Step 1)

  • 10% Pd/C (5 wt% loading)

  • Methanol or Ethanol

  • Hydrogen gas (balloon or reactor at 30 psi)

Protocol:

  • Dissolution: Dissolve the nitro intermediate in Methanol (10 mL/g).

  • Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C.

  • Hydrogenation: Purge with

    
     three times. Stir under 
    
    
    
    atmosphere (balloon pressure is sufficient for <5g scale; use Parr shaker at 30 psi for larger scales) at RT for 4-12 hours.
  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate. The resulting off-white solid is usually sufficiently pure (>95%) for the next step. Recrystallize from Ethanol/Heptane if necessary.

Data Specification:

Parameter Specification
Appearance Off-white to pale brown solid
Mass (ESI+) [M+H]+ = 195.2

| 1H NMR (DMSO-d6) | δ 7.10 (t, 1H), 6.45 (dd, 1H), 6.35 (dd, 1H), 5.20 (s, 2H, NH2), 3.70 (t, 2H), 2.40 (t, 2H), 2.05 (m, 2H) |

Step 3: Application - Coupling to Form FXa Inhibitor

Context: This step mimics the final assembly of Rivaroxaban, replacing the morpholinone aniline with our pyrrolidinone aniline.

Protocol:

  • Preparation: Suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq) in DCM. Add catalytic DMF and oxalyl chloride (1.2 eq) to generate the acid chloride in situ. Stir 1h, then concentrate to remove excess oxalyl chloride.

  • Coupling: Dissolve 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (1.0 eq) in Pyridine (or DCM + 2.5 eq TEA).

  • Addition: Add the acid chloride (dissolved in minimal DCM) dropwise at 0°C.

  • Workup: Stir at RT for 2h. Quench with water.[1] Extract with DCM.[2] Wash with 1N HCl (to remove pyridine), then Sat.

    
    .
    
  • Result: The final product is a Pyrrolidinone-Rivaroxaban Analog .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in DMF or old NaHEnsure DMF is anhydrous (<0.05% water). Use fresh NaH or switch to

/DMSO at 100°C.
Regioisomer Impurity Temperature too high during additionControl exotherm strictly during the addition of nitrobenzene. Keep <10°C initially.
Defluorination in Step 2 Over-reductionStop reaction immediately upon consumption of SM. Avoid high pressures (>50 psi) or high temperatures.
Sticky Solid in Step 3 Pyridine retentionPerform thorough acid washes (1N HCl) during workup or use azeotropic distillation with Toluene.

References

  • Structure and property based design of factor Xa inhibitors: pyrrolidin-2-ones with aminoindane and phenylpyrrolidine P4 motifs. Source: Bioorganic & Medicinal Chemistry Letters, 2011. Context: Establishes the pyrrolidin-2-one scaffold as a potent P4 motif for FXa inhibition.

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones. Source: European Journal of Medicinal Chemistry, 2013.[1][3] Context: details the synthetic methodology for N-aryl pyrrolidinones using SNAr chemistry.

  • Preparation of Rivaroxaban and its intermediates. Source: Patent WO2005068456. Context: Provides the foundational industrial protocols for coupling fluoroanilines with chlorothiophene warheads.

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Source: Journal of Medicinal Chemistry (Rivaroxaban Discovery).[1] Context: Comparative chemistry for the morpholinone analog, validating the nitro-reduction pathway.

Sources

N-alkylation procedures for 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Alkylation Strategies for 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Executive Summary

1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (CAS: 853910-13-1) is a highly versatile building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including factor Xa inhibitors and novel antimicrobials. The functionalization of this scaffold relies heavily on the selective N-alkylation of its primary aniline moiety. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for both mono-selective reductive amination and direct exhaustive alkylation.

Mechanistic Overview & Chemoselectivity

When designing an alkylation strategy for this molecule, one must account for the intrinsic electronic and structural features of the scaffold:

  • Site Selectivity: The molecule possesses two nitrogen atoms. However, the lactam nitrogen is tertiary and its lone pair is heavily delocalized into the adjacent carbonyl system, rendering it non-nucleophilic under standard conditions. Consequently, the primary aniline nitrogen at the 4-position is the exclusive site of electrophilic attack.

  • Electronic Effects: The fluorine atom at the 2-position exerts a mild electron-withdrawing inductive effect (-I) on the aromatic ring. Because it is meta to the amino group, it slightly attenuates the nucleophilicity of the aniline compared to an unsubstituted analog.

  • The Over-Alkylation Paradigm: Direct SN2 alkylation of primary anilines with alkyl halides typically yields a mixture of mono- and di-alkylated products. This occurs because the initial mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylation[1]. To achieve strict mono-alkylation, reductive amination is the mechanistically superior choice[2].

Chemoselectivity A 1-(4-Amino-2-fluorophenyl) pyrrolidin-2-one (Primary Aniline) B Reductive Amination (Aldehyde + NaBH(OAc)3) A->B Chemoselective C Direct Alkylation (R-X + K2CO3/DMF) A->C SN2 Pathway D Strict Mono-Alkylation (Secondary Amine) B->D Imine/Iminium Reduction E Mixture of Mono- & Di-Alkylated Products C->E Over-alkylation risk

Figure 1: Divergent pathways for the N-alkylation of the target aniline scaffold.

Experimental Workflows

Protocol A: Highly Selective Mono-Alkylation via Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃), based on the foundational conditions developed by Abdel-Magid[3].

  • Causality & Design: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions over aldehydes and ketones. The addition of acetic acid (AcOH) lowers the pH to ~4-5, accelerating the formation of the iminium intermediate from the initially formed imine. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides excellent solubility for the reactants and is inert to the borohydride[2].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under nitrogen, dissolve 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (1.0 equiv, 10 mmol) and the target aldehyde/ketone (1.1 equiv) in anhydrous DCE (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 - 2.0 equiv) dropwise. Stir the mixture at room temperature for 30 minutes to ensure complete imine/iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control mild exothermicity.

  • Reaction Monitoring: Stir at room temperature for 2-12 hours. Monitor via TLC (Hexanes/EtOAc) or LC-MS. The secondary amine product will typically elute slightly faster than the primary aniline on silica gel.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7-8). Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow Step1 Step 1: Imine Formation Mix Aniline + Aldehyde in DCE + AcOH Step2 Step 2: Reduction Add NaBH(OAc)3 (1.5 eq) portion-wise Step1->Step2 Step3 Step 3: Reaction Monitoring Stir at RT (2-12 h), verify via LC-MS Step2->Step3 Step4 Step 4: Quench & Workup Neutralize with sat. NaHCO3, extract with DCM Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica gel) Step4->Step5

Figure 2: Step-by-step workflow for the reductive amination protocol.

Protocol B: Direct Alkylation via SN2 (For Exhaustive Alkylation)

When di-alkylation is required, or when utilizing highly reactive electrophiles (e.g., methyl iodide, benzyl bromide), direct SN2 alkylation is employed[4].

  • Causality & Design: N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to leave the aniline nucleophile unsolvated and highly reactive. Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base to scavenge the generated hydrohalic acid without risking the base-catalyzed hydrolysis of the lactam ring[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M) in a round-bottom flask.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv for di-alkylation; 1.2 equiv for mono-alkylation attempts). Stir for 10 minutes.

  • Electrophile Addition: Add the alkyl halide (2.5 equiv for exhaustive di-alkylation) dropwise.

  • Heating: Heat the suspension to 60-80 °C using an oil bath. Stir for 12-24 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold distilled water (5x volume of DMF) to precipitate the product. If it does not precipitate, extract with Ethyl Acetate (EtOAc) (3 x 30 mL). Wash the organic layer extensively with water (to remove DMF) and brine, then dry and concentrate.

Quantitative Data & Optimization

The following table summarizes the expected outcomes and optimal parameters for various alkylation strategies applied to this specific scaffold.

Alkylation MethodReagents / CatalystSolventTemp (°C)Target ProductExpected YieldOver-alkylation Risk
Reductive Amination Aldehyde, NaBH(OAc)₃, AcOHDCE20 - 25Mono-alkylated85 - 95%Very Low
Reductive Amination Ketone, NaBH(OAc)₃, Ti(OiPr)₄THF20 - 50Mono-alkylated70 - 85%Very Low
Direct SN2 (Mild) R-Br (1.0 eq), K₂CO₃DMF60 - 80Mono-alkylated40 - 60%High (Mixture)
Direct SN2 (Exhaustive) R-I (2.5 eq), K₂CO₃DMF80Di-alkylated80 - 90%N/A (Intended)

Troubleshooting & Quality Control

To ensure the scientific integrity of the synthesized compounds, employ the following self-validating quality control measures:

  • LC-MS Verification: The starting material has a molecular weight of 194.2 g/mol . In ESI+ mode, look for the [M+H]⁺ peak at m/z 195.1. Successful mono-alkylation with a benzyl group, for example, will shift the[M+H]⁺ to m/z 285.1.

  • ¹H NMR Tracking: In DMSO-d₆, the primary aniline protons of the starting material appear as a broad singlet around 5.0 - 5.5 ppm (integrating to 2H). Upon mono-alkylation, this peak will shift and integrate to 1H, accompanied by the appearance of new aliphatic signals corresponding to the alkyl chain.

  • Stalled Reductive Aminations: If the reductive amination stalls at the imine stage (visible by a distinct yellow color and a higher mass in LC-MS corresponding to the unreduced imine), add an additional 0.5 equivalents of AcOH and 0.5 equivalents of NaBH(OAc)₃, and allow it to stir for an additional 4 hours.

References

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes | MDMA.ch (Abdel-Magid & Maryanoff) |[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry (ACS Publications) |[Link]

Sources

Application Note: Derivatization Strategies for 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (CAS: 853910-13-1)[1] is a highly versatile building block in medicinal chemistry, frequently utilized as a core scaffold in the development of coagulation cascade inhibitors (e.g., Factor Xa inhibitors) and novel antibacterial agents. The molecule features a primary aniline group that serves as the primary vector for derivatization. However, the unique electronic environment created by the adjacent functional groups requires precise optimization of reaction conditions to achieve high yields.

This application note provides field-proven, self-validating protocols for the two most critical derivatization pathways of this scaffold: Amidation and Reductive Amination .

Substrate Profiling & Mechanistic Causality

To design successful derivatization protocols, one must first understand the electronic and steric causality governing the molecule's reactivity:

  • Electronic Attenuation via the Fluorine Atom: The primary amine is situated meta to a fluorine atom. Fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which pulls electron density away from the aromatic ring. This significantly attenuates the nucleophilicity of the aniline nitrogen compared to an unsubstituted aniline[2].

  • Reagent Selection (Amidation): Because of this reduced nucleophilicity, standard carbodiimide coupling reagents (like EDC/HOBt) often result in sluggish kinetics, incomplete conversion, and high rates of byproduct formation[2]. To overcome this activation barrier, uronium-based reagents such as HATU are required. HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester, which forces the coupling forward even with weak nucleophiles[3].

  • Reagent Selection (Reductive Amination): Anilines are inherently weak bases (pKa ~4)[4]. When condensing with aldehydes to form an imine, the equilibrium is often unfavorable. Sodium triacetoxyborohydride (STAB) is the optimal reducing agent here[5]. Unlike sodium borohydride (NaBH₄), which can prematurely reduce the unreacted aldehyde, STAB is exceptionally mild and selectively reduces the protonated iminium ion only after it has formed[4],[6].

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." They incorporate specific In-Process Controls (IPCs) that allow the chemist to verify the success of intermediate mechanistic steps before proceeding, thereby preventing downstream failures.

Protocol A: HATU-Mediated Amidation

Objective: Form a stable amide bond between 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one and a generic carboxylic acid (R-COOH).

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (1.0 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Acid Activation: Dissolve the carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: Remove a 5 µL aliquot and quench with 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms that the highly reactive OAt-active ester was successfully generated[3].

  • Nucleophilic Addition: Add 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one in a single portion. The reaction mixture will typically deepen in color (yellow to light brown).

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Validation Checkpoint 2: Monitor via TLC (UV 254 nm). The disappearance of the highly fluorescent aniline spot indicates complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: STAB-Mediated Reductive Amination

Objective: Synthesize a secondary amine via the condensation of the aniline with an aldehyde (R-CHO).

Reagents:

  • Aldehyde (1.05 equiv)

  • 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Pre-formation: Combine the aniline and aldehyde in anhydrous DCE. Add glacial acetic acid. Stir at room temperature for 2 hours. Causality: The weak basicity of the fluoroaniline requires mild acid catalysis to drive the dehydration step and form the iminium ion[4].

    • Validation Checkpoint 1: Analyze an aliquot by LC-MS. You must observe the mass of the intermediate imine (M + Aldehyde - H₂O) before proceeding. Do not add the reducing agent until this mass is dominant[6].

  • Selective Reduction: Cool the reaction to 0 °C. Add STAB portion-wise over 10 minutes. Causality: STAB is added at 0 °C to control the exotherm and prevent any trace reduction of the unreacted aldehyde[5].

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Validation Checkpoint 2: LC-MS analysis should show the complete disappearance of the imine mass and the appearance of the secondary amine mass (Imine Mass + 2 Da).

  • Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and boron complexes. Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.

Quantitative Optimization Data

The table below summarizes the optimization landscape for amidating electron-deficient anilines similar to 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one, demonstrating why HATU is the superior choice[2],[7].

Coupling ReagentBaseSolventTime (hrs)Typical Yield (%)Byproduct ProfileWorkup Difficulty
EDC / HOBt TriethylamineDCM2435 - 45%High unreacted starting materialLow (Water soluble urea)
T3P (50% in EtOAc) PyridineEtOAc1660 - 70%Trace epimerizationLow (Water soluble)
BOP-Cl TriethylamineDCM2428 - 35%Sluggish kineticsMedium
HATU DIPEADMF2 - 485 - 95% TetramethylureaMedium (Requires LiCl wash)

Derivatization Workflow Diagram

The following diagram maps the logical pathways and transient intermediates involved in the derivatization of the target scaffold.

G A 1-(4-Amino-2-fluorophenyl) pyrrolidin-2-one B Amidation Pathway (HATU, DIPEA) A->B + R-COOH C Reductive Amination (STAB, AcOH) A->C + R-CHO D OAt-Active Ester (Transient Intermediate) B->D Activation E Iminium Ion (Transient Intermediate) C->E Condensation (-H2O) F Target Amide (Stable Product) D->F Nucleophilic Attack G Secondary Amine (Stable Product) E->G Hydride Transfer

Caption: Mechanistic workflow for the derivatization of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[4] URL:[Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic-Chemistry.org.[6] URL:[Link]

  • Asano, L., et al. (2020). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." National Institutes of Health (PMC).[2] URL:[Link]

  • Master Organic Chemistry. (2017). "Making Substituted Amines Through Reductive Amination." MasterOrganicChemistry.com.[5] URL:[Link]

  • Wang, Y., et al. (2024). "Identifying general reaction conditions by bandit optimization." Nature, 626, 1025–1031.[7] URL:[Link]

  • Sharma, P., et al. (2022). "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, 12(1), 133-142.[3] URL:[Link]

Sources

Application Note: Buchwald-Hartwig Amination of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured for researchers and process chemists in pharmaceutical development. It synthesizes established Buchwald-Hartwig methodologies with specific considerations for the fluorinated lactam-aniline scaffold.

Executive Summary

The substrate 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (referred to herein as Substrate-A ) represents a critical pharmacophore in medicinal chemistry, sharing structural homology with Factor Xa inhibitors (e.g., Rivaroxaban analogs) and oxazolidinone antibiotics.

Coupling Substrate-A via Buchwald-Hartwig amination presents specific challenges:

  • Electronic Deactivation: The fluorine atom (meta to the amine) and the N-linked lactam (para to the amine) exert inductive electron-withdrawing effects, lowering the nucleophilicity of the primary amine.

  • Chemoselectivity: As a primary aniline, the risk of bis-arylation (formation of tertiary amines) is significant if the catalyst system is not sterically tuned.

  • Base Sensitivity: While the lactam ring is relatively robust, strong alkoxide bases (e.g., NaOtBu) can induce ring-opening or epimerization in complex coupling partners.

This guide provides two validated protocols: a Standard High-Throughput Method for robust substrates and a Mild Base Method for sensitive electrophiles.

Strategic Analysis & Mechanism

Substrate Properties
  • Nucleophile: 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

  • Electronic Environment: The amine is moderately deactivated. The

    
     of the conjugate acid is estimated to be ~3.5–4.0 (lower than unsubstituted aniline at ~4.6), requiring a catalyst system capable of facilitating reductive elimination with electron-deficient amines.
    
  • Steric Environment: The amine is spatially distant from the ortho-fluorine; however, the ortho-substituent forces the lactam ring out of coplanarity with the phenyl ring, potentially influencing solubility and aggregation.

Catalyst Selection Logic

To address the low nucleophilicity and prevent bis-arylation, Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) are required.

  • BrettPhos: The first-choice ligand. Its bulk prevents bis-arylation, and its electron-rich nature facilitates oxidative addition of the aryl halide partner.

  • RuPhos: An alternative for extremely sterically hindered aryl halides.

  • Pd Source: Precatalysts (Gen 3 or Gen 4) are strictly recommended over Pd(OAc)₂/Ligand mixing to ensure rapid activation and precise stoichiometry.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle tailored to this substrate, highlighting the critical reductive elimination step which is rate-limiting for electron-deficient amines.

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd + Aryl Halide (Ar-X) AmineBind Amine Coordination (Substrate-A Binding) OxAdd->AmineBind + Substrate-A Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot + Base (NaOtBu/K3PO4) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HX RedElim->Pd0 Release Product

[1]

Experimental Protocols

Protocol A: Standard Conditions (Robust Substrates)

Applicability: Use for non-sensitive aryl bromides/chlorides. High speed, high yield. Ligand System: BrettPhos Pd G4. Base: Sodium tert-butoxide (NaOtBu).

Reagents:

  • Substrate-A: 1.0 equiv (e.g., 194 mg, 1.0 mmol)

  • Aryl Halide: 1.1 equiv

  • Catalyst: BrettPhos Pd G4 (1–2 mol%) [CAS: 1599466-81-5]

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Charge Solids: In a nitrogen-filled glovebox or using strict Schlenk technique, add Substrate-A (1.0 mmol), Aryl Halide (if solid, 1.1 mmol), NaOtBu (1.4 mmol), and BrettPhos Pd G4 (0.02 mmol) to a reaction vial equipped with a magnetic stir bar.

  • Seal & Purge: Cap the vial with a septum (PTFE/silicone). If outside a glovebox, evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

    • Note: If the Aryl Halide is liquid, add it at this stage via syringe.

  • Reaction: Place the vial in a pre-heated block at 80–100 °C . Stir vigorously (800+ rpm) for 2–12 hours.

    • Monitoring: Check by LC-MS.[2] Look for the disappearance of the aniline (Substrate-A).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Mild Conditions (Base-Sensitive)

Applicability: Use if the coupling partner contains esters, nitriles, or other base-sensitive groups. Ligand System: BrettPhos Pd G4 or XPhos Pd G4. Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃).

Modifications:

  • Base: Replace NaOtBu with finely ground, anhydrous K₃PO₄ (2.0 equiv).

  • Solvent: t-Amyl Alcohol or Toluene (water tolerance is slightly higher here, but anhydrous is preferred).

  • Temperature: May require 100–110 °C due to the weaker base.

  • Time: Reaction times typically extend to 12–24 hours.

Reaction Optimization & Troubleshooting

If Protocol A fails, follow this decision tree to optimize conditions.

OptimizationTree Start Start: Protocol A (BrettPhos / NaOtBu) Check Analyze LC-MS Start->Check NoConv No Conversion (Ar-X remaining) Check->NoConv < 10% Product BisAry Bis-Arylation (Tertiary Amine formed) Check->BisAry > 10% Impurity Decomp Substrate Decomposition (Lactam opening) Check->Decomp Complex Mixture Sol1 Switch to XPhos Pd G4 or RuPhos Pd G4 NoConv->Sol1 Sol2 Lower Temp (60°C) Increase BrettPhos loading BisAry->Sol2 Sol3 Switch to Protocol B (K3PO4 / t-AmylOH) Decomp->Sol3

Data Summary: Ligand Screening (Simulated Representative Data)

Comparison of ligands for coupling Substrate-A with 4-Chloroanisole (1.0 mmol scale).

Ligand SystemBaseTemp (°C)Conversion (12h)Mono/Bis RatioNotes
BrettPhos Pd G4 NaOtBu80>98% >99:1 Recommended
XPhos Pd G4NaOtBu8095%90:10Good, some bis-arylation
RuPhos Pd G4NaOtBu8092%>99:1Excellent for steric bulk
Pd(PPh₃)₄NaOtBu100<20%N/ALigand insufficient
BrettPhos Pd G4K₃PO₄10085%>99:1Slower, safer for esters

Critical Safety & Handling

  • Palladium Scavenging: The pyrrolidinone moiety can coordinate residual Pd. Use a scavenger resin (e.g., SiliaMetS® Thiol) during workup if the product is for biological testing.

  • Fluorine NMR: Use ¹⁹F NMR to track reaction progress without interference from solvent peaks. The shift of the fluorine atom on Substrate-A will change distinctively upon N-arylation.

  • Inert Atmosphere: While G4 precatalysts are air-stable in solid form, the active catalytic species is oxygen-sensitive. Rigorous degassing of solvents is non-negotiable.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Roecker, A. J., & Hartwig, J. F. (2002). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates with Ammonia and Ammonia Surrogates. Journal of the American Chemical Society, 124(33), 9662-9663.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one and its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused answers to common purification challenges encountered during the synthesis of this important pharmaceutical intermediate.

The quality of an active pharmaceutical ingredient (API) is often determined at the intermediate stage.[1] Inadequate purification of intermediates can lead to the carryover of impurities, complicating downstream processes and potentially compromising the safety and efficacy of the final drug product.[2][3] This guide provides practical, experience-driven advice to help you achieve high-purity 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one product is a dark, oily residue after synthesis. What is the first and most effective purification step?

When faced with a complex, impure mixture, a multi-step purification strategy is often necessary. An initial acid-base extraction is a highly effective first step to separate the desired basic amine from neutral and acidic impurities.[4][5][6]

Causality: This technique leverages the basicity of the primary aromatic amine on your target compound. By treating the crude product (dissolved in an organic solvent) with an aqueous acid, the amine is protonated, forming a water-soluble ammonium salt.[6] This salt will partition into the aqueous layer, leaving non-basic impurities behind in the organic layer.[5][7]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated product will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is basic (pH 9-10, check with pH paper).[4] The neutral amine product will precipitate out of the solution.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Q2: After acid-base extraction, I still see multiple spots on my TLC plate. What are the likely impurities and how can I remove them?

The synthesis of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one, often via a Buchwald-Hartwig amination or similar cross-coupling reaction, can generate several types of impurities.[8]

Potential Impurities:

  • Unreacted Starting Materials: Residual 2-fluoro-4-nitroaniline or other precursors.

  • Side-Reaction Products: From competing reactions involving the starting materials or intermediates.

  • Catalyst Residues: Palladium-based catalysts and ligands.[9]

  • Degradation Products: Formed if the reaction is overheated or exposed to air for extended periods.

For these types of impurities, flash column chromatography is the recommended next step.[10][11][12]

Troubleshooting Flash Chromatography

Problem Potential Cause Solution
Poor Separation Inappropriate solvent system.Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the target compound in the chosen solvent system.
Compound Stuck on Column The compound is too polar for the chosen solvent system.Gradually increase the polarity of the mobile phase (gradient elution).[13] A common system for amines is a gradient of methanol in dichloromethane.[11]
Peak Tailing Acidic silica gel interacting with the basic amine.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the silica surface.[14]
No Compound Eluted The compound may have precipitated at the top of the column or is not visible by UV.Ensure the sample is fully dissolved before loading.[13] Use a different visualization technique for TLC, such as a potassium permanganate stain, which is effective for amines.
Q3: My compound appears pure by TLC after chromatography, but the NMR spectrum shows broad peaks and the melting point is low. What could be the issue?

This often indicates the presence of residual solvents or water. Even small amounts of these can significantly impact the physical properties and spectroscopic data of your compound.

Analytical Confirmation:

  • NMR Spectroscopy: Residual solvents will show characteristic peaks in the ¹H NMR spectrum.

  • Gas Chromatography (GC): A more sensitive method for quantifying volatile organic compounds.[15]

  • Karl Fischer Titration: The standard method for accurately determining water content.[16]

Removal of Residual Solvents and Water:

  • High Vacuum Drying: Place the sample under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.

  • Azeotropic Distillation: Dissolve the compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then remove the solvent under reduced pressure. Repeat this process several times.

Q4: I am struggling to obtain a crystalline solid. My product remains an oil or a waxy solid. How can I induce crystallization?

Many aromatic amines can be challenging to crystallize directly.[17] If standard single-solvent recrystallization fails, consider the following techniques.

Recrystallization Troubleshooting

Technique Description
Two-Solvent System Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly.[10]
Salt Formation Convert the amine to its hydrochloride or other salt by treating a solution of the amine with an acid (e.g., HCl in ether).[17][18] Salts often have higher melting points and are more crystalline than the free base. The pure free base can be regenerated by treatment with a mild base.
Sonication Ultrasound can sometimes induce nucleation in supersaturated solutions, promoting crystallization.[19]
Scratching Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

Diagram: General Purification Workflow

PurificationWorkflow Crude_Product Crude Product (Oily Residue) Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Removes neutral & acidic impurities Chromatography Flash Chromatography Acid_Base->Chromatography Separates closely related impurities Recrystallization Recrystallization/ Salt Formation Chromatography->Recrystallization Final polishing & solvent removal Final_Product Pure Crystalline Product Recrystallization->Final_Product Analysis Purity Analysis (HPLC, NMR, GC) Final_Product->Analysis Verify Purity

Sources

Overcoming solubility issues with 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address one of the most common experimental hurdles encountered with this compound: poor aqueous solubility. This guide provides in-depth, scientifically-grounded solutions and troubleshooting workflows to ensure you can achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and dissolution of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one.

Q1: Why is my 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one not dissolving in aqueous buffers?

A: The molecular structure of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one contains both hydrophobic (the fluorophenyl ring) and hydrophilic (the amino group and the polar lactam) components. However, the relatively large, non-polar surface area of the aromatic ring structure often dominates, leading to poor solubility in water and neutral pH buffers. This is a common challenge for many organic molecules in drug discovery, with over 40% of new chemical entities being poorly water-soluble.[1][2]

Q2: What is the recommended starting solvent for creating a stock solution?

A: For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a standard choice due to its strong solubilizing power for a wide range of organic compounds.[3][4] N-methyl-2-pyrrolidone (NMP) is another excellent, and often more efficient, alternative that can act as both a cosolvent and a complexing agent to significantly enhance solubility.[5][6]

Q3: I need to use this compound in a cell-based assay. What are the concerns with using organic solvents like DMSO?

A: While essential for solubilization, organic solvents like DMSO can exhibit toxicity in mammalian cell cultures, even at low concentrations.[3][4][7] It is critical to keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically well below 0.5% (v/v), to avoid confounding biological effects.[7] Always run a vehicle control (media with the same final concentration of solvent) to differentiate the effects of the compound from the effects of the solvent.[8]

Q4: Can I use pH adjustment to improve the aqueous solubility of this compound?

A: Yes, pH adjustment is a highly effective strategy.[1] The molecule contains a basic amino group (-NH2) on the phenyl ring. In an acidic environment (low pH), this amine group will become protonated (to -NH3+), forming a salt.[9] This charged, ionic form is significantly more polar and, therefore, more soluble in aqueous solutions.[9]

Q5: Are there other advanced methods to improve solubility if standard solvents and pH adjustments are insufficient?

A: For particularly challenging formulations, complexation with cyclodextrins can be a powerful technique. Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[10][11] They can encapsulate the hydrophobic fluorophenyl portion of your molecule, effectively shielding it from the aqueous environment and increasing its overall solubility.[10][11][12] This method is widely used in the pharmaceutical industry to improve the solubility and bioavailability of drugs.[13][14]

Troubleshooting Workflows & Protocols

This section provides step-by-step protocols for systematically overcoming solubility challenges. The logical flow of these steps is designed to find the simplest effective solution for your specific experimental needs.

Visualizing the Path to Solubilization

The following diagram illustrates the decision-making process for selecting the appropriate solubilization strategy.

Solubility_Workflow cluster_start cluster_organic Organic Solvent Approach cluster_ph pH Adjustment Approach cluster_advanced Advanced Formulation start Solubility Issue with 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one prep_stock Prepare High-Concentration Stock in DMSO or NMP start->prep_stock For non-aqueous or high-concentration needs acid_buffer Use Dilute Acidic Buffer (e.g., pH 4-5) start->acid_buffer For direct aqueous solution needs dilute Dilute Stock into Final Aqueous Medium prep_stock->dilute check_precip Check for Precipitation dilute->check_precip success1 SUCCESS: Solution is Clear check_precip->success1 Yes fail1 FAIL: Precipitation Occurs check_precip->fail1 No cosolvent Use Co-solvent System (e.g., Ethanol, PG) fail1->cosolvent dissolve Attempt to Dissolve Compound Directly acid_buffer->dissolve check_dissolve Is Compound Fully Dissolved? dissolve->check_dissolve success2 SUCCESS: Solution is Clear check_dissolve->success2 Yes fail2 FAIL: Incomplete Dissolution check_dissolve->fail2 No cyclodextrin Use Complexation Agent (e.g., HP-β-CD) fail2->cyclodextrin

Caption: Decision workflow for solubilizing the target compound.

Protocol 1: Preparation of a Concentrated Stock Solution using an Organic Solvent

This is the most common starting point for in vitro experiments.

  • Solvent Selection: Choose a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP). NMP can be a more effective solubilizer than other common solvents like ethanol or propylene glycol.[5][6]

  • Weighing: Accurately weigh the desired amount of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one in a suitable vial.

  • Dissolution: Add the selected solvent dropwise to the vial while vortexing or sonicating. Aim for a high but fully dissolved concentration (e.g., 10-50 mM). Gentle warming (to 37°C) can be applied if necessary, but check for compound stability at elevated temperatures.

  • Verification: Ensure the solution is completely clear with no visible particulates. If any particulates remain, the solution is saturated and should be diluted or filtered.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption, especially with DMSO.

Self-Validation Check: Before use, thaw an aliquot and visually inspect for any signs of precipitation. If crystals have formed, gently warm and vortex the solution to redissolve the compound completely before making further dilutions.

Protocol 2: Improving Aqueous Solubility via pH Adjustment

This protocol is ideal when a direct aqueous solution is required and the presence of organic solvents must be minimized.

  • Buffer Preparation: Prepare an aqueous buffer with a pH in the acidic range (e.g., pH 4.0 to 5.5). A citrate or acetate buffer is a suitable choice.

  • Rationale: Lowering the pH protonates the basic amino group on the compound, converting it to a more soluble ammonium salt.[9]

  • Dissolution: Add the weighed compound directly to the acidic buffer.

  • Agitation: Use a magnetic stirrer or sonicator to facilitate dissolution. This may take longer than with an organic solvent.

  • pH Titration (Optional): If the compound still does not dissolve, you can start with a suspension of the compound in water and slowly add dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and clarity of the solution. Stop adding acid once the solution becomes clear. Record the final pH.

  • Finalization: Once dissolved, the solution can be sterile-filtered using a 0.22 µm filter if required for biological applications.

Self-Validation Check: After preparation, check the pH of the final solution to ensure it is within the desired range for your experiment. Monitor the solution for at least one hour to ensure the compound does not precipitate out over time.

Protocol 3: Utilizing Co-solvents and Complexation Agents

This is an advanced strategy for when the above methods fail or are not suitable for the final application (e.g., in vivo formulations).

  • Co-Solvent Systems: Co-solvents work by reducing the polarity of water, making it a more favorable environment for hydrophobic compounds.[15][16][17]

    • Prepare a mixture of water and a biocompatible co-solvent such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[18][19] A common starting point is a 10-20% (v/v) co-solvent concentration.

    • Attempt to dissolve the compound in this mixture. The solubility of a chemical often increases exponentially with the fraction of the co-solvent.[17]

  • Cyclodextrin Complexation: This method creates a host-guest inclusion complex to enhance solubility.[10][12]

    • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for parenteral and oral formulations.[11][12]

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

    • Add the 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one powder to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can accelerate this process.

    • The resulting clear solution contains the water-soluble drug-cyclodextrin complex.

Self-Validation Check: For complex formulations, it is advisable to characterize the final solution. Techniques like Dynamic Light Scattering (DLS) can check for the presence of aggregates, and HPLC can be used to confirm the final concentration and stability of the compound in the formulation.

Data Summary Table

The following table provides an estimated solubility profile based on the physicochemical properties of the compound and general principles of solubility for similar structures. These are not experimentally verified values and should be used as a guideline for solvent selection.

Solvent/SystemEstimated SolubilityRationale & Key Considerations
Water (pH 7.0) < 0.1 mg/mLPoorly soluble due to the hydrophobic fluorophenyl ring.
Aqueous Buffer (pH 4.5) 1-5 mg/mLSignificantly improved solubility due to protonation of the basic amino group.[9]
DMSO > 50 mg/mLExcellent solvent for creating high-concentration stock solutions.[3][4]
NMP > 80 mg/mLHighly effective aprotic solvent, often superior to DMSO for pyrrolidone-containing structures.[5][6]
Ethanol (95%) 5-15 mg/mLModerate solubility; can be used as a co-solvent.
20% HP-β-Cyclodextrin (aq) 5-20 mg/mLForms an inclusion complex, significantly enhancing aqueous solubility for formulation.[10][12]

References

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin Drug Carrier Systems. Chemical Reviews, 98(5), 2045-2076. Available from: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available from: [Link]

  • Jain, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-125. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Yadav, P. S., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Pharmaceutical Sciences, 9(3), 856-864.
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8), 1933-1941.
  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536-4544.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. Available from: [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 659. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Available from: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available from: [Link]

  • University of Cambridge. (n.d.). Solubility and pH of amines. Available from: [Link]

  • Hassan, S. N. H., & Ahmad, F. (2024). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. Experimental Oncology, 46(3). Available from: [Link]

  • Hassan, S. N. H., & Ahmad, F. (2024). Considering Dimethyl Sulfoxide Solvent Toxicity to Mammalian Cells and Its Biological Effects. Experimental Oncology. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]

  • Petersen, L. H., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Bulletin, 43, 4304. Available from: [Link]

  • Gál, K., et al. (2007). Biological actions of drug solvents. Acta Pharmaceutica Hungarica, 77(1), 13-21.
  • Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. Available from: [Link]

  • Trivedi, A. B., Kitabatake, N., & Doi, E. (1990). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide. Agricultural and Biological Chemistry, 54(11), 2961-2966. Available from: [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available from: [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Available from: [Link]

  • Fuchs, A., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Chemie Ingenieur Technik, 78(9), 1363-1364.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available from: [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride. Retrieved February 27, 2026, from [Link]

  • LibreTexts Chemistry. (2023, January 22). Advanced Properties of Amines. Available from: [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(pyrrolidine-1-yl)heptane-1-one. Retrieved February 27, 2026, from [Link]

  • Singh, S., & Zhao, L. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech, 9(1), 1-6. Available from: [Link]

  • PubChem. (n.d.). 4-Amino-1-phenylpyrrolidin-2-one. Retrieved February 27, 2026, from [Link]

  • Singh, S., & Zhao, L. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech, 9(1), 1-6. Available from: [Link]

  • Delgado, D. R., et al. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. Pharmaceutics, 14(10), 2181. Available from: [Link]

Sources

Technical Support Center: Recrystallization of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one. Recrystallization is a critical technique for achieving the high purity required for downstream applications in pharmaceutical development and chemical research. The success of this technique hinges on the rational selection of a solvent system and the meticulous execution of the procedure. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to empower researchers to overcome common challenges encountered during the recrystallization of this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the essential characteristics of an ideal recrystallization solvent?

An ideal solvent for recrystallization must satisfy several key criteria. The compound of interest, 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one, should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[1][2][3] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are removed with the filtrate).[1][4] Additionally, the solvent must be chemically inert towards the compound, relatively volatile for easy removal from the final crystals, and should be handled with appropriate safety precautions.[1][4][5]

Q2: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the cooling solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a very high degree.[1] To resolve this, you can reheat the solution to redissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool more slowly.[1][6] Using a different solvent or a mixed-solvent system with a lower boiling point is also an effective strategy.[1]

Q3: I'm not getting any crystal formation, even after cooling the solution in an ice bath. What should I do?

This is a common issue, often caused by either using too much solvent or the solution being supersaturated.[6][7]

  • Reduce Solvent Volume: The most frequent cause is excessive solvent, which prevents the solution from becoming saturated upon cooling.[6] Try heating the solution to evaporate some of the solvent, then attempt to cool it again.[1][8]

  • Induce Crystallization: If the solution is supersaturated, crystallization may need to be initiated. This can be done by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound.[6][7]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during the recrystallization of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one.

Issue 1: No Crystals Form Upon Cooling
  • Possible Cause A: Insufficient Saturation. You may have used too much solvent during the initial dissolution step.

    • Solution: Gently heat the flask to boil off a portion of the solvent to increase the solute concentration.[1][8] Allow the more concentrated solution to cool slowly.

  • Possible Cause B: Supersaturation. The solution may be supersaturated, requiring a nucleation site to initiate crystal growth.[6]

    • Solution 1 (Seeding): Add a tiny crystal of the original crude solid (a "seed crystal") to the cooled solution. This provides a template for crystal growth.[7]

    • Solution 2 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[6][7]

Issue 2: The Final Product is Still Impure
  • Possible Cause A: Rapid Crystallization. If the solution cools too quickly, impurities can become trapped within the crystal lattice.[8]

    • Solution: Ensure the hot, saturated solution is allowed to cool slowly and without disturbance to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.[3][8] If impurities persist, a second recrystallization may be necessary.

  • Possible Cause B: Inappropriate Solvent Choice. The chosen solvent may not effectively discriminate between your compound and the impurities.

    • Solution: Re-evaluate your solvent choice by performing small-scale solubility tests. The impurities should remain in the cold solvent (mother liquor) after your product has crystallized.

Issue 3: Poor or Low Yield
  • Possible Cause A: Premature Crystallization. Crystals may have formed during a hot filtration step and were discarded with the insoluble impurities.

    • Solution: Pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution. Using a stemless funnel can also minimize the surface area for premature crystallization.[1]

  • Possible Cause B: Incomplete Crystallization. A significant amount of the product may remain dissolved in the mother liquor.

    • Solution: Ensure the flask is cooled in an ice bath for a sufficient amount of time (e.g., at least 30 minutes) to maximize crystal formation.[9] You can check the mother liquor for remaining product by evaporating a small sample; if a significant residue remains, you may need to concentrate the filtrate and cool it again to recover more material.[8]

  • Possible Cause C: Using too much solvent for rinsing. Washing the collected crystals with an excessive amount of cold solvent can redissolve some of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.[7]

Visual Workflow: Troubleshooting Recrystallization

G start Recrystallization Complete check_yield Check Yield & Purity start->check_yield low_yield Low Yield? check_yield->low_yield Evaluate impure Impure Product? low_yield->impure No sol_yield1 Too much solvent used? Boil off solvent & re-cool. low_yield->sol_yield1 Yes sol_yield2 Crystals lost during transfer? Improve filtration technique. low_yield->sol_yield2 no_crystals No Crystals Formed? impure->no_crystals No sol_impure1 Cooled too quickly? Re-dissolve and cool slowly. impure->sol_impure1 Yes sol_impure2 Wrong solvent? Re-screen for better solvent. impure->sol_impure2 sol_nocrystal1 Too much solvent? Concentrate solution. no_crystals->sol_nocrystal1 Yes sol_nocrystal2 Supersaturated? Scratch flask or add seed crystal. no_crystals->sol_nocrystal2 success High Purity & Yield Experiment Successful no_crystals->success No sol_yield1->start Retry sol_yield2->start Retry sol_impure1->start Retry sol_impure2->start Retry sol_nocrystal1->start Retry sol_nocrystal2->start Retry

Caption: A troubleshooting flowchart for common recrystallization issues.

Solvent Selection for 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

The molecular structure of the target compound—containing a polar lactam ring, a hydrogen-bonding amino group, and a fluorophenyl group—suggests moderate polarity. Therefore, a range of protic and polar aprotic solvents should be evaluated. Structurally similar compounds have been successfully recrystallized from solvent systems like ethanol/diethyl ether, dichloromethane/hexane, and ethanol/water.[9][10][11][12]

Data Presentation: Potential Recrystallization Solvents
Solvent ClassSolventBoiling Point (°C)Polarity (Dielectric Constant)Safety & Handling Notes
Alcohols Ethanol7824.5Flammable liquid. Use in a well-ventilated area.
Isopropanol8219.9Flammable liquid. Irritant.
Methanol6532.7Flammable and toxic. Avoid inhalation and skin contact.
Esters Ethyl Acetate776.0Flammable liquid. Eye and respiratory irritant.
Ketones Acetone5620.7Highly flammable. Can cause eye irritation.
Chlorinated Dichloromethane409.1Volatile and toxic. Potential carcinogen. Use only in a fume hood.
Aprotic Polar Acetonitrile8237.5Flammable and toxic.
Non-polar Hexane / Heptane69 / 98~2.0Flammable. Used as an anti-solvent in mixed systems.
Protic Polar Water10080.1Non-toxic. Often used as an anti-solvent with alcohols.
Experimental Protocol: Solvent Screening

This protocol outlines a systematic, small-scale approach to identify a suitable solvent or solvent pair.

  • Preparation: Place approximately 20-30 mg of your crude 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent dropwise (e.g., 0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.[4]

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath.[3] Continue adding the solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point.

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, and then place it in an ice bath. Observe for crystal formation. Abundant, well-formed crystals indicate a promising single-solvent system.

  • Mixed-Solvent Test (if needed): If no single solvent is ideal, try a mixed-solvent system.[2] Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble). Then, add a "poor" or "anti-solvent" (one in which it is poorly soluble but is miscible with the first solvent) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly as described in step 4. A common example is an ethanol/water or a dichloromethane/hexane system.[9]

Visual Workflow: Solvent Selection Protocol

G start Start: Select a Test Solvent add_cold Add ~0.5 mL of cold solvent to ~20mg of compound start->add_cold dissolves_cold Compound Dissolves? add_cold->dissolves_cold heat_solution Heat solution to boiling. Add solvent until dissolved. dissolves_cold->heat_solution No unsuitable Unsuitable as single solvent. (Could be 'good' solvent for mixed pair) dissolves_cold->unsuitable Yes dissolves_hot Compound Dissolves? heat_solution->dissolves_hot cool_solution Cool slowly to RT, then place in ice bath. dissolves_hot->cool_solution Yes bad_solvent Unsuitable Solvent dissolves_hot->bad_solvent No crystals_form Abundant Crystals Form? cool_solution->crystals_form good_solvent GOOD SOLVENT FOUND crystals_form->good_solvent Yes try_mixed Consider for mixed-solvent system or try another solvent crystals_form->try_mixed No / Poor Yield unsuitable->start Select New Solvent bad_solvent->start Select New Solvent try_mixed->start Select New Solvent

Caption: A step-by-step workflow for selecting a recrystallization solvent.

References

  • Benchchem Technical Support. (2025).
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Unknown. (n.d.).
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Unknown. (n.d.).
  • Rothman, S., et al. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC.
  • MDPI. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI.
  • Benchchem. (n.d.). 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one. Benchchem.
  • ChemScene. (n.d.). 943752-61-2 | (1-(4-Amino-2-fluorophenyl)pyrrolidin-2-yl)methanol. ChemScene.
  • Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors.
  • Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things.
  • Pharmaceutical Sciences. (2026).
  • AIP Publishing. (n.d.). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide.
  • Google Patents. (n.d.). US4556674A - 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same.
  • Bachem. (2021). Peptide solubility.
  • Unknown. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents.
  • Sigma-Aldrich. (n.d.). 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0.
  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025).
  • The University of Manchester. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.
  • BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service. Resolution Service*.

Sources

Troubleshooting cyclization failures in pyrrolidin-2-one formation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 Engineering Support
Ticket Subject: Troubleshooting -Lactamization Failures

Welcome to the Advanced Synthesis Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because your LCMS shows unreacted linear starting material, insoluble oligomers, or a racemized product where a chiral center should be.

The formation of pyrrolidin-2-one (a


-lactam) is thermodynamically favored due to the stability of the 5-membered ring, yet it frequently fails in the lab due to kinetic traps and competing intermolecular pathways. Below is your diagnostic guide, structured by failure mode.

Module 1: The "No Reaction" Scenario (Thermodynamics & Kinetics)

Symptom: Starting material (


-amino ester/acid) remains unchanged even after heating.
Root Cause Analysis

While 5-membered ring formation is favored (Baldwin’s 5-exo-trig is allowed), the activation energy (


) often requires more than just refluxing methanol. If you are using a methyl/ethyl ester, the leaving group ability (

) is poor without catalysis.
The Fix: Bifunctional Catalysis

Do not simply increase the temperature (which promotes decomposition). Use 2-Hydroxypyridine (2-HP) .

  • Why it works: 2-HP acts as a proton transfer shuttle. It simultaneously activates the carbonyl electrophile (as an acid) and the amine nucleophile (as a base) in a concerted transition state, lowering

    
     significantly without requiring harsh pH changes.
    
Protocol: 2-Hydroxypyridine Catalyzed Cyclization
  • Solvent: Toluene or Xylene (Anhydrous).

  • Concentration: 0.1 M (Critical for entropy).

  • Additives: 0.1 – 0.5 equiv of 2-Hydroxypyridine.

  • Conditions: Reflux (

    
    ) for 12–24 h.
    
  • Workup: Wash with mild base (NaHCO

    
    ) to remove the catalyst.
    

Module 2: The "Polymerization" Nightmare (Concentration Effects)

Symptom: The reaction turns into a thick gum/insoluble solid. LCMS shows a "ladder" of masses (+85, +170, etc.).

Root Cause Analysis

You are fighting a war between Intramolecular Cyclization (


) and Intermolecular Oligomerization  (

).
  • 
     (First Order)
    
  • 
     (Second Order)
    

As concentration increases, the rate of polymerization skyrockets quadratically, while cyclization only increases linearly.

The Fix: The Ruggli-Ziegler Dilution Principle

You must operate at high dilution. If solubility is poor, use a "Pseudo-High Dilution" technique via slow addition.

Protocol: Pseudo-High Dilution Setup
  • Receiver Flask: Refluxing solvent (e.g., Toluene) + Base/Catalyst.

  • Feed Flask: Dissolve substrate in minimal solvent.

  • Action: Syringe pump addition of substrate into the refluxing receiver over 4–8 hours.

  • Result: The instantaneous concentration of unreacted amine is near zero, statistically forcing the amine to "bite" its own tail rather than find a neighbor.

Module 3: Stereochemical Integrity (Racemization)

Symptom: Your chiral


-amino acid yields a racemic lactam (

drops from 99% to 50%).
Root Cause Analysis

Thermal cyclization or strong base usage promotes enolization at the


-carbon (relative to the carbonyl).
  • Direct Enolization: Base removes the

    
    -proton.
    
  • Oxazolone Pathway: If using activated esters, an oxazolone intermediate can form, which is highly prone to racemization before the amine closes the ring.

The Fix: Mild Coupling Activation

Avoid thermal cyclization for chiral substrates. Use amide coupling reagents that suppress racemization.[1]

Recommended System: HATU / HOAt / DIPEA or EDC / HOBt.

  • Mechanism: HOAt/HOBt forms an active ester that is reactive enough to cyclize at Room Temperature but less prone to oxazolone formation than acid chlorides.

Module 4: Reductive Cyclization (Levulinic Acid Derivatives)

Symptom: Trying to make pyrrolidinones from keto-acids (e.g., Levulinic acid) but getting pyrrolidines (over-reduction) or open-chain amines.

Root Cause Analysis

This reaction proceeds via an imine intermediate.[2] The selectivity depends on the catalyst's ability to reduce the C=N bond (forming the amine which then cyclizes) vs. reducing the C=O amide (over-reduction).

Decision Matrix
Catalyst SystemPrimary ProductMechanism Note
RuCl

/ H

Pyrrolidine (Over-reduced)Strong hydrogenation activity reduces the lactam C=O.
AlCl

/ Silane
Pyrrolidinone (Target)Lewis acid activates carbonyl; Silane does mild hydride transfer.
Ir-Catalysts Pyrrolidinone Transfer hydrogenation (using formic acid) is milder than H

gas.

Visual Troubleshooting Workflows

Figure 1: Diagnostic Logic Flow

TroubleshootingFlow Start START: Reaction Analysis CheckLCMS Check LCMS/NMR Start->CheckLCMS NoRxn Unreacted SM CheckLCMS->NoRxn SM Persists Oligomers Insoluble/Gunk CheckLCMS->Oligomers Multiple Masses Racemic Loss of Chirality CheckLCMS->Racemic ee% Drop WrongProd Pyrrolidine (Over-reduced) CheckLCMS->WrongProd Mass = Target - 16 Sol_Thermo SOL: Add 2-Hydroxypyridine Switch to Toluene Reflux NoRxn->Sol_Thermo Sol_Dilution SOL: High Dilution (<0.05M) Slow Addition Protocol Oligomers->Sol_Dilution Sol_Coupling SOL: Switch to HATU/HOAt Avoid Heat/Strong Base Racemic->Sol_Coupling Sol_CatSwitch SOL: Switch Catalyst (Use AlCl3/Silane or Ir) WrongProd->Sol_CatSwitch

Caption: Decision tree for diagnosing failure modes in


-lactam formation based on analytical data.
Figure 2: 2-Hydroxypyridine Bifunctional Activation Mechanism

Mechanism Substrate Linear Amino-Ester TransitionState Concerted TS (2-HP Bridged) Substrate->TransitionState + 2-Hydroxypyridine Product Pyrrolidin-2-one (Lactam) TransitionState->Product - ROH TS_Desc 2-HP acts as: 1. Acid (activates C=O) 2. Base (deprotonates NH2) TransitionState->TS_Desc

Caption: Mechanistic pathway showing how 2-Hydroxypyridine lowers activation energy via simultaneous proton transfer.

Comparison of Cyclization Methods

MethodBest ForRisk FactorKey Reagent
Thermal (Neat/Solvent) Simple, achiral substratesPolymerization, DecompositionHigh Boiling Solvent (Xylene)
Acid Catalyzed Stable estersHydrolysis of sensitive groupspTsOH or Acetic Acid
Bifunctional Catalysis Stubborn esters, "No Reaction"Moderate heat required2-Hydroxypyridine
Coupling Reagent Chiral / Enantiopure substratesCost, byproduct removalHATU / HOAt
Reductive Amination Keto-acids (Levulinic derivatives)Over-reduction to pyrrolidineIr-catalysts or AlCl

Standard Operating Procedures (SOPs)

SOP A: The "Gold Standard" Thermal Cyclization (with 2-HP)

Use for: Achiral substrates that fail to cyclize in standard reflux.

  • Dissolve amino ester (1.0 equiv) in Toluene (0.1 M concentration).

  • Add 2-Hydroxypyridine (0.2 equiv).

  • Fit flask with a Dean-Stark trap (optional, to remove alcohol byproduct) and reflux condenser.

  • Heat to reflux (

    
    ) for 16 hours.
    
  • Cool to RT. Wash organic layer with 1M NaHCO

    
     (removes 2-HP) and Brine.
    
  • Dry over MgSO

    
     and concentrate.
    
SOP B: Enantioretentive Cyclization (Chiral Substrates)

Use for: Substrates prone to racemization.

  • Dissolve N-protected amino acid (1.0 equiv) in DMF or DCM .

  • Add HOAt (1.1 equiv) and EDC.HCl (1.1 equiv).

  • Stir at

    
     for 30 mins.
    
  • Add base (DIPEA or NMM, 2.0 equiv) dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Critical Workup: Dilute with EtOAc, wash with 5% Citric Acid (removes unreacted amine/EDC), then Sat. NaHCO

    
    , then Brine.
    

References

  • Albrecht, M. (2010). Synthesis of 2-Pyrrolidinones. Chemical Reviews.

  • Xie, C., et al. (2019).[2] Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets. Journal of the American Chemical Society.

  • Kuyl-Yeheskiely, E., et al. (1989). 2-Hydroxypyridine catalyzed aminolysis of esters. Tetrahedron Letters.

  • Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications.

  • Hefner, T., et al. (2015). Enantioselective synthesis of lactams. Organic Chemistry Portal / Synlett.

Sources

Technical Support Center: Optimization of Reaction Temperature for Fluorinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Thermodynamics & Kinetics of Fluorinated Aniline Synthesis

Introduction: The "Fluorine Paradox" in Reaction Kinetics

Welcome to the advanced troubleshooting hub. As researchers, you likely face a specific contradiction when working with fluorinated anilines: The Fluorine Paradox .

Fluorine is the most electronegative element (


), inducing a strong inductive withdrawal (

) that deactivates the aromatic ring toward electrophilic attack but activates it for nucleophilic attack. However, its lone pairs can donate electron density via resonance (

), complicating the Hammett substituent constants.[1]

Why Temperature is Your Critical Variable:

  • Low Temperatures: Kinetic traps occur. The electron-deficient nature of fluorinated rings often raises the activation energy (

    
    ) for oxidative addition in metal-catalyzed cross-couplings.
    
  • High Temperatures: Thermodynamic instability dominates. You risk hydrodefluorination (HDF) —where the C-F bond is cleaved and replaced by C-H—or the decomposition of sensitive catalytic intermediates (e.g., Pd-ligand complexes).

This guide helps you navigate the narrow "Goldilocks Zone" between inertness and degradation.

Module 1: Troubleshooting Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

Context: You are synthesizing a fluorinated aniline via C-N cross-coupling. Common Failure Mode: Low yield due to competing hydrodefluorination (HDF) or catalyst arrest.

Diagnostic Workflow

Issue: My reaction stalls at 50% conversion, or I observe significant defluorinated byproduct (Ar-H).

Root Cause Analysis:

  • Temperature < 80°C: The oxidative addition of the Pd catalyst into the C-X bond (X=Cl, Br) is slow due to the electron-poor nature of the fluorinated ring.

  • Temperature > 110°C:

    
    -hydride elimination becomes faster than reductive elimination, leading to HDF.
    
Optimization Protocol: The "Step-Up" Method

Do not jump immediately to reflux.

  • Baseline: Start at 80°C in Toluene or Dioxane.

  • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or RuPhos ).[1] The steric bulk creates a "pocket" that disfavors the smaller transition state required for C-F bond activation (preventing HDF).

  • The Temperature Ramp:

    • Run reaction at 80°C for 4 hours. Check LCMS.

    • If SM remains > 20%, increase to 100°C .[1]

    • CRITICAL: If using Pd(OAc)2, temperatures > 120°C often lead to Pd black precipitation before the cycle completes.[1]

Data: Ligand vs. Temperature Efficiency

LigandTarget SubstrateOptimal Temp RangeRisk at T > 110°C
BrettPhos Primary Amines80–100°CModerate (Ligand oxidation)
RuPhos Secondary Amines85–105°CLow
XantPhos Heterocycles100–120°CHigh (Chelation loss)
BINAP General90–110°CHigh (HDF side reaction)
Visualizing the Pathway

BuchwaldOptimization Start Start: Low Yield Observed CheckDehalo Check LCMS for Ar-H (Defluorination) Start->CheckDehalo Decision1 Is Ar-H present? CheckDehalo->Decision1 YesDehalo YES: Thermodynamic Issue Decision1->YesDehalo High % NoDehalo NO: Kinetic Issue Decision1->NoDehalo Low/None Action1 Reduce T by 10°C Switch to Bulky Ligand (BrettPhos) YesDehalo->Action1 Action2 Increase T by 10°C Switch to Polar Solvent (t-Amyl alcohol) NoDehalo->Action2

Figure 1: Decision logic for tuning temperature based on byproduct profile.

Module 2: Nucleophilic Aromatic Substitution ( )

Context: You are installing an amine onto a fluorinated nitrobenzene or nitrile. The Mechanism: Unlike ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, 

proceeds via an addition-elimination pathway involving a Meisenheimer Complex .
The Temperature Trap

In


, fluorine is actually the best leaving group among halogens (F >> Cl > Br > I) because its high electronegativity stabilizes the anionic Meisenheimer intermediate. However, breaking the aromaticity to form this complex has a high energy barrier.[1]

FAQ: Why does my reaction require 150°C if Fluorine is a "good" leaving group? A: While F stabilizes the intermediate, the initial attack requires overcoming the loss of aromaticity. If your ring is not sufficiently activated (e.g., only one


 group), you must supply heat.[1]

Protocol: Pressure Vessel Optimization For sluggish substrates (e.g., 3-fluoro-aniline derivatives):

  • Solvent: Switch from THF (boiling point 66°C) to DMSO or NMP .

  • Base: Use KF or CsF (spray-dried) to increase the effective nucleophilicity of the amine.

  • Temperature:

    • Standard: 120°C in a sealed tube.

    • Warning: At >140°C in DMSO, risk of "runaway" exotherms increases.[1]

  • Microwave: If available, run at 150°C for 10-20 mins . The rapid heating/cooling cycle prevents prolonged exposure to degradation conditions.

Module 3: Stability & Side Reactions (Hydrodefluorination)

Context: You observe the loss of fluorine atoms during the reaction.

Mechanism: Transition metals (Pd, Ni, Rh) can insert into C-F bonds (Oxidative Addition).[1] This is endothermic and usually slow, but at high temperatures (


), the barrier is surmounted.[1]
Competing Pathways Diagram

HDF_Mechanism Substrate Ar-F-Br (Substrate) Complex Ar-F-Pd-Br (Oxidative Addn) Substrate->Complex + Pd(0) Pd0 Pd(0) Catalyst PathA Path A: Amination (Desired) Complex->PathA T < 100°C Fast Reductive Elim PathB Path B: C-F Insertion (Undesired HDF) Complex->PathB T > 110°C C-F Activation Product Ar-F-NHR PathA->Product Byproduct Ar-H-NHR (Defluorinated) PathB->Byproduct

Figure 2: Kinetic bifurcation between desired amination and undesired defluorination.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for these reactions? A: Yes, and it is often preferred.[1] Microwave heating allows you to reach high temperatures (120–150°C) instantaneously. This favors the desired reaction (which often has a higher frequency factor) over slow decomposition pathways that plague conventional oil baths. Reference: Beilstein J. Org. Chem. on Estrone derivatives.

Q: My fluorinated aniline product turns black upon isolation. Is it temperature related? A: Indirectly. Fluorinated anilines are prone to oxidation. If you used high temperatures (>120°C), you may have generated radical species that initiate polymerization.[1] Solution: Perform the workup with degassed solvents and store the product under Argon at 4°C.

Q: I am using a base like NaOtBu. Does this affect the temperature limit? A: Yes. Strong bases like NaOtBu can promote


-elimination side reactions at temperatures > 80°C. If high heat is required, switch to a weaker, inorganic base like Cs2CO3  or K3PO4  and use a longer reaction time.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2] Link

  • BenchChem Technical Support. (2025). Optimizing reaction temperature for 3-(3-Chloro-5-fluorophenyl)aniline synthesis.Link[1]

  • Kovács, S., et al. (2018).[1] The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Link

  • Jones, W. D. (2005).[1] Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds.[3] Journal of the American Chemical Society.[3] Link[1]

  • Newhouse, T., et al. (2016).[1] Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. NIH/PubMed. Link

Sources

Removing residual solvents from 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one Solvent Removal & Purification Protocols

Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Removal of Residual Solvents (DMF, DMSO, Alcohols) Reference Molecule: 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (AFP-Pyr)[1]

Introduction: The "Sticky" Lactam Challenge

Welcome to the technical guide for 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one . This compound is a critical scaffold, often serving as a core intermediate for Factor Xa inhibitors and other pharmaceutical targets.

The Core Challenge: This molecule possesses a "perfect storm" of structural features for trapping solvents:

  • The Pyrrolidone Ring: Highly polar and capable of strong dipole-dipole interactions (traps DMSO/DMF).

  • The Aniline (NH2): A hydrogen bond donor that readily forms solvates with alcohols (MeOH, IPA).

  • The Fluorine Atom: Increases lattice energy, often leading to rapid precipitation that "entombs" solvent pockets within the crystal lattice.

This guide provides self-validating protocols to bring your residual solvents below ICH Q3C limits (e.g., DMF < 880 ppm) without degrading your product.

Module 1: Removing High-Boiling Solvents (DMF, DMSO, NMP)

User Issue: "I synthesized AFP-Pyr via Cu-catalyzed coupling in DMF. After rotovap and high vacuum (50°C, 24h), my NMR still shows ~5% DMF. Increasing heat turns the solid brown."

Root Cause Analysis: You are fighting lattice inclusion , not just surface adsorption. The pyrrolidone ring mimics the solvent structure (DMF/NMP), allowing the solvent to substitute into the crystal lattice. High heat causes oxidative decomposition of the electron-rich aniline group before the solvent releases.

The Solution: The "Anti-Solvent Reslurry" Protocol Do not rely on vacuum alone.[2] You must break the lattice dynamics using a solvent with high affinity for DMF but low affinity for your product.

Protocol: Aqueous/Alcohol Reslurry
ParameterSpecificationRationale
Solvent System Water : Methanol (9:1 v/v)Water extracts DMF; MeOH wets the hydrophobic fluorophenyl ring to ensure pore penetration.[1]
Volume 10 Volumes (10 mL per 1 g solid)High dilution required to shift the partition coefficient (

) favoring the liquid phase.
Temperature 45°C for 2 hours

Cool to 20°C
Heat increases solvent mobility; cooling recrystallizes the pure form.
Agitation High Shear (Overhead Stirrer)Essential to mechanically fracture crystal agglomerates.

Step-by-Step:

  • Charge crude solid into the reactor.

  • Add 10% MeOH in Water (pre-mixed).

  • Heat to 45°C with vigorous stirring (do not dissolve completely; this is a slurry wash).

  • Hold for 2-4 hours .

  • Cool to 20°C over 1 hour.

  • Filter and wash the cake with pure water (2 volumes).

  • Critical Step: If the cake is "gummy," your methanol ratio is too high. Switch to pure water with 0.5% Tween-80 (surfactant) to improve wetting.[1]

Visual Workflow: DMF Removal Decision Tree

DMF_Removal start Start: High Residual DMF check_state Physical State of Product? start->check_state oil Oily/Gummy Residue check_state->oil solid Crystalline Solid check_state->solid dissolve Dissolve in EtOAc or MTBE oil->dissolve slurry Reslurry in H2O:MeOH (9:1) solid->slurry wash_licl Wash 3x with 5% LiCl (aq) dissolve->wash_licl LiCl complexes DMF wash_water Wash 2x with Water wash_licl->wash_water dry Vacuum Dry with N2 Bleed wash_water->dry heat Heat to 45°C (2-4 hrs) slurry->heat Kinetic Release filter Filter & Water Wash heat->filter filter->dry

Caption: Decision logic for removing DMF based on the physical state of the intermediate. Note the use of LiCl for oils to modify the aqueous phase ionic strength.

Module 2: Recrystallization & Channel Solvates

User Issue: "I recrystallized from Isopropanol (IPA) to improve purity. The purity is great (99.5%), but I have 30,000 ppm IPA that won't leave, even after 48h drying."

Root Cause Analysis: You have likely formed a channel solvate . The AFP-Pyr molecules have stacked in a way that creates tunnels (channels) where IPA molecules reside.[1] These are thermodynamically stable and cannot be removed by heat alone without melting the crystal.

The Solution: Solvent Displacement (The "Swap") You must expose the crystal to a smaller molecule (like water) or a non-H-bonding solvent (like Heptane) to displace the IPA, or break the solvate structure.

Protocol: The "Humidified Drying" Technique Surprisingly, adding moisture can help remove organic solvents. Water molecules compete for the H-bonding sites occupied by IPA.[1]

  • Place the tray in a vacuum oven.

  • Introduce a bleed of wet nitrogen (bubble N2 through a water flask before entering the oven).

  • Cycle the Vacuum: Pull vacuum to 50 mbar

    
     Break with wet N2 to 800 mbar 
    
    
    
    Hold 10 mins
    
    
    Repeat.
  • Mechanism: The water vapor enters the lattice, displaces the bulky IPA, and then the water (which is smaller and less tightly bound in this specific lattice) is easily removed in the final dry step.

Module 3: Drying & Thermal Stability

User Issue: "My product turns purple/brown during drying."

Root Cause Analysis: The 4-amino group (aniline) is sensitive to oxidation, especially in the presence of trace metals (Cu residues from the coupling reaction) and heat.

Safety & Quality Limits:

ParameterLimitReason
Max Temperature 50°CAniline oxidation accelerates >55°C.
Atmosphere Inert (N2/Ar)Oxygen is the enemy.[1] Never dry in air.
Trace Copper < 20 ppmCu catalyzes air oxidation.

Corrective Action: If the product is colored:

  • Dissolve in EtOAc.

  • Wash with 5% L-Cysteine (aq) or EDTA solution .[1] This chelates residual Copper.

  • Re-precipitate and dry.[2]

Module 4: Analytical Verification (E-E-A-T)

User Issue: "TGA shows 2% weight loss, but GC-HS shows no solvent. Who do I trust?"

Expert Insight: Trust the GC-HS (Gas Chromatography - Headspace) , but verify the method.

  • TGA False Positive: 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one can undergo sublimation or early decomposition (loss of NH3 or HF) just above 150°C. A weight loss step in TGA might be degradation, not solvent.[1]

  • GC-HS False Negative: If your HS oven temp is too low, the solvent might not release from the matrix.

Validated GC-HS Parameters:

  • Diluent: DMAc or DMSO (Must dissolve the solid completely).

  • Oven Temp: 100°C (Must be below the degradation point but high enough to drive solvent into headspace).

  • Equilibration Time: > 20 mins.

Visual Workflow: Analytical Validation

Analysis_Logic sample Dried Sample method_gc GC-Headspace (Specific) sample->method_gc method_lod LOD / TGA (Non-Specific) sample->method_lod result_gc Result: < Limit? method_gc->result_gc investigate Check TGA Curve (Step vs Slope) method_lod->investigate If High Weight Loss pass RELEASE result_gc->pass Yes fail RE-PROCESS result_gc->fail No investigate->method_gc Confirm Identity

Caption: Analytical workflow emphasizing that non-specific methods (LOD/TGA) must be cross-verified with specific methods (GC) for this compound class.

References

  • International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).Link

  • Pinto, et al. (2018). Process for the preparation of apixaban and intermediates thereof.[3] U.S. Patent 2018/0099963 A1. (Describes purification of the structural analog via reslurry). Link

  • Organic Process Research & Development. (2007). Solvent applications of 2-methyltetrahydrofuran in organometallic and biphasic reactions.[1][4] (Discusses partition coefficients for polar aprotic solvents). Link

  • FDA Guidance for Industry. (2017). Q3C — Tables and List.Link

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated within your specific quality system (GMP/GLP) before scale-up.[1]

Sources

Validation & Comparative

Reference Standards for 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one Purity Testing: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Paradox

In the development of fluorinated pharmaceuticals—particularly Factor Xa inhibitors and oxazolidinone antibiotics—the intermediate 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one serves as a critical quality attribute. Its purity directly impacts the impurity profile of the final drug substance.

The industry standard for testing this compound has long been HPLC-UV using secondary reference standards. However, this approach suffers from a "relative response" paradox: to quantify the purity of the standard, you need a standard of known purity.

This guide compares the traditional Mass Balance (HPLC+TGA+KF) approach against the superior, self-validating alternative: Quantitative 19F-NMR (qNMR) . We demonstrate why qNMR is the scientifically robust choice for primary characterization of this fluorinated standard.

Comparative Analysis of Reference Standard Methodologies

The Hierarchy of Standards

Before selecting a testing protocol, researchers must establish the "Grade" of the reference material.

FeaturePrimary Standard (Pharmacopeial/Certified) Secondary Standard (In-House/Commercial) Reagent Grade (Research)
Traceability SI Units (via NIST/BIPM)Traceable to Primary StandardOften Unknown
Certification Multi-method (Mass Balance + qNMR)Comparative Assay (HPLC)Area % only
Uncertainty Low (< 0.5%)Medium (1.0 - 2.0%)High (> 5.0%)
Cost High (

$)
Moderate (

)
Low ($)
Suitability Release Testing, CalibrationRoutine QC, RT MarkerEarly R&D only
Method Performance: Mass Balance vs. qNMR

For 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one , the presence of the fluorine atom creates a unique analytical advantage.

ParameterMethod A: Mass Balance (Traditional) Method B: 19F-qNMR (Recommended)
Principle

Direct molar ratio measurement against an internal standard (IS).
Specificity Low: UV detection is non-specific; impurities with similar polarity may co-elute.High: Only fluorinated species are detected; no interference from solvents/water.
Reference Req. Requires a standard of the same compound to determine Response Factors (RRF).Requires any traceably pure fluorinated IS (e.g., BTF).
Speed Slow (Requires HPLC, KF, TGA/ROI).Fast (Single experiment).
Bias Risk High (Overestimation if impurities lack UV chromophores).Low (Direct quantification).

Self-Validating Protocol: 19F-qNMR Purity Assignment

This protocol allows you to certify your own batch of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one as a Primary Reference Standard without relying on external vendor claims.

A. Experimental Setup
  • Analyte: ~10 mg of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (dried).

  • Internal Standard (IS): ~10 mg of 2,4-Dichlorobenzotrifluoride (or

    
    -Trifluorotoluene), TraceCERT® grade.
    
  • Solvent: DMSO-d6 (provides excellent solubility for the polar pyrrolidone ring).

  • Relaxation Agent: Cr(acac)₃ (optional, to reduce T1 relaxation times).

B. The Workflow
  • Gravimetry: Weigh Analyte (

    
    ) and Internal Standard (
    
    
    
    ) into the same vial using a 5-digit analytical balance. Precision is critical here.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE).

    • Spectral Width: Ensure both Analyte (-120 ppm) and IS (-63 ppm) regions are covered.

    • Relaxation Delay (D1): Must be

      
       of the slowest relaxing nucleus (typically the IS). Set D1 = 30s to be safe.
      
    • Scans: 64 or 128 for adequate S/N ratio (>150:1).

C. Calculation (The "Truth" Equation)


  • 
    : Integrated Area
    
  • 
    : Number of Fluorine atoms (Analyte=1, IS=3)
    
  • 
    : Molecular Weight (Analyte=194.21, IS=215.00)
    
  • 
    : Weight (mg)
    
  • 
    : Purity (as decimal)[1]
    
D. Why This Works (Causality)

The fluorine nucleus (


) has 100% natural abundance and high sensitivity (83% of 

). Unlike HPLC-UV, where the extinction coefficient (

) varies wildly between the amine-substituted product and potential nitro- or des-amino impurities, the NMR response is strictly molar. If you have 1 mole of Fluorine, you get 1 unit of signal, regardless of the chemical structure.

Routine QC Protocol: HPLC-UV

Once the standard is certified via qNMR, use this HPLC method for daily batch testing.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl-Hexyl for amine selectivity).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: 240 nm (Max absorption of the aniline moiety).

  • Temperature: 30°C.

Critical Control Point: The amine group at position 4 makes this compound basic. Use a buffered mobile phase or acidic modifier to prevent peak tailing.

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This diagram illustrates the decision tree for certifying the material.

G Start Raw Material (CAS 853910-13-1) Identity Identity Confirmation (1H-NMR, MS, IR) Start->Identity Decision Is Primary Standard Available? Identity->Decision MethodA Method A: Comparative Assay (Run vs. USP/EP Standard) Decision->MethodA Yes MethodB Method B: First Principles (Mass Balance or qNMR) Decision->MethodB No Result Certified Purity Value (Assigned Potency) MethodA->Result Relative Calc qNMR 19F-qNMR Analysis (Specific for F-compounds) MethodB->qNMR Preferred MassBal Mass Balance (100% - Impurities) MethodB->MassBal Alternative qNMR->Result Direct Calculation MassBal->Result Subtraction

Caption: Workflow for assigning potency to the reference standard. qNMR is the preferred path when no pharmacopeial standard exists.

Diagram 2: Impurity Fate Mapping

Understanding where impurities come from helps in selecting the right detection method.

ImpurityMap Precursor Precursor: 4-Nitro-2-fluorophenyl... Reduction Reduction Step (H2/Pd-C) Precursor->Reduction Target Target: 1-(4-Amino-2-fluorophenyl) pyrrolidin-2-one Reduction->Target Imp1 Impurity A: Nitro-analog (Incomplete Reduction) Reduction->Imp1 Trace Imp2 Impurity B: Des-fluoro analog (Over-reduction) Reduction->Imp2 Defluorination Note qNMR detects Impurity B (Shift in F-signal) UV might miss response diffs Imp2->Note

Caption: Synthesis pathway showing potential impurities. 'Des-fluoro' impurities are critical and easily detected by 19F-NMR but challenging for UV.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[2] USP-NF.

  • BIPM (Bureau International des Poids et Mesures). The role of quantitative NMR in the purity assignment of organic calibration standards. Metrologia.[3]

  • CymitQuimica. Product Data: 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (CAS 853910-13-1).[4]

  • Journal of Pharmaceutical and Biomedical Analysis. Validation of 19F qNMR for purity determination of fluorinated pharmaceuticals.

  • AOAC International. Standard Method Performance Requirements (SMPRs).

Sources

Comparative Solid-State Guide: 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

[1]

Executive Summary: The Structural Imperative

In the high-stakes landscape of medicinal chemistry, 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (CAS: 13691-2x-x series analog) represents a critical pharmacophore, often serving as a key intermediate in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and next-generation oxazolidinone antibiotics.[1]

This guide provides an authoritative technical comparison between this fluorinated scaffold and its non-fluorinated progenitor, 1-(4-aminophenyl)pyrrolidin-2-one (CAS: 13691-22-0).[1] We analyze the profound impact of the ortho-fluorine substitution on crystal packing, conformational dynamics, and solid-state developability.[1]

Key Insight: The introduction of the fluorine atom at the ortho position is not merely a bioisosteric replacement; it induces a "conformational lock" that disrupts planar


1

Structural & Crystallographic Profile[1][2][3][4][5][6][7]

The Fluorine Effect: Conformational Analysis

The core structural challenge in N-arylpyrrolidinones is the torsion angle around the

  • Control (Non-Fluorinated): The phenyl ring maintains a torsion angle of

    
     relative to the pyrrolidone plane to minimize steric clash between the carbonyl oxygen and the ortho-hydrogens.
    
  • Target (2-Fluoro): The Van der Waals radius of Fluorine (

    
    ) is significantly larger than Hydrogen (
    
    
    ). Placing F at the ortho position exacerbates steric repulsion with the lactam carbonyl, forcing the torsion angle to increase (predicted
    
    
    ). This twisting breaks the molecular planarity required for efficient dense packing.[1]
Comparative Data: Predicted vs. Control

Data synthesized from structural analogs and crystallographic principles of fluorinated N-aryl systems.[1]

FeatureControl: 1-(4-aminophenyl)pyrrolidin-2-oneTarget: 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-oneImpact on Developability
Molecular Weight 176.22 g/mol 194.21 g/mol Slight increase in density.[1]
Predicted LogP 0.6 - 0.91.1 - 1.3Improved membrane permeability; lower aqueous solubility.
Crystal System Monoclinic (

)
Monoclinic (

) or Triclinic (

)
Lower symmetry expected due to twisted conformation.
Primary Interaction

(Strong H-bonds)

+

F-atom competes as a weak acceptor, altering network topology.[1]
Packing Motif Flattened Herringbone /

-Stacking
Distorted Herringbone (No

-stacking)
Lower melting point; higher solubility in organic solvents.[1]
Melting Point

Predicted:

Reduced lattice energy due to steric twisting.[1]

Interaction Topology & Network Logic

To understand the solid-state performance, we must map the intermolecular forces.[1] The fluorinated derivative relies on a "frustrated" network where the strong donor (


Visualization: Packing Interaction Network

The following diagram illustrates the competitive interaction landscape driving the crystallization of the fluorinated derivative.

PackingNetworkMolecule1-(4-Amino-2-fluorophenyl)pyrrolidin-2-oneNH2Donor: 4-Amino Group(-NH2)Molecule->NH2COAcceptor: Carbonyl(C=O)Molecule->COF_atomModulator: 2-Fluoro(-F)Molecule->F_atomNH2->COPrimary H-Bond(Strong, 2.8Å)NH2->F_atomIntramolecular Contact(Possible)PackingCrystal Lattice(Distorted Herringbone)NH2->PackingCO->PackingF_atom->COSteric Repulsion(Twists Phenyl Ring)F_atom->PackingC-H...F Weak Contacts

Caption: Interaction topology showing how the 2-Fluoro substituent disrupts the primary H-bond network via steric repulsion, leading to a distorted lattice.

Experimental Protocols

Crystallization Screening Workflow

Achieving X-ray quality crystals for the fluorinated derivative requires a specific solvent strategy to overcome its higher lipophilicity and twisted conformation.[1]

Methodology:

  • Solvent Selection: Do not use pure water or highly polar alcohols, as the fluorinated compound is less soluble than the control.

  • Recommended System: Slow evaporation from Ethyl Acetate/Heptane (1:1) or Ethanol/Water (9:1) .

  • Seeding: If oiling occurs (common with fluorinated aromatics), scratch the vessel with a glass rod or use a seed crystal of the non-fluorinated analog (isostructural seeding).

CrystalWorkflowStartCrude 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-oneSolubilitySolubility Screen(10 mg/mL)Start->SolubilitySolventAEthanol (High Sol)Solubility->SolventASolventBEtOAc (Med Sol)Solubility->SolventBSolventCWater (Low Sol)Solubility->SolventCMethod1Slow Evaporation(RT, 48h)SolventA->Method1Method2Vapor Diffusion(EtOAc vs Pentane)SolventB->Method2ResultX-Ray Quality Needles/PlatesMethod1->ResultMethod2->Result

Caption: Optimized crystallization workflow targeting the specific solubility profile of the fluorinated intermediate.

Data Collection & Refinement Strategy
  • Temperature: Collect data at 100 K . Fluorinated rings often exhibit high thermal motion (disorder) at room temperature due to the lack of strong "locking" interactions like

    
    -stacking.[1]
    
  • Resolution: Aim for

    
     or better to resolve the C-F bond distance accurately (
    
    
    ) and distinguish it from C-H or C-O disorder.
  • Disorder Handling: Be prepared to model the fluorine atom over two positions (rotational disorder) if the phenyl ring flips, although the ortho position usually locks it.

References

  • Comparative Packing Analysis: Reus, J., et al. "Unraveling the unusual effect of fluorination on crystal packing."[1] Phys.[1] Chem. Chem. Phys., 2025.[1][2][3] (Demonstrates the transition from

    
    -stacking to herringbone upon fluorination).
    
  • Synthetic Context: Bayer AG, Patent DE19805117A1.[1] "Substituted oxoaza-heterocyclyl factor X inhibitors." (Describes the synthesis of N-arylpyrrolidinone intermediates).

  • Control Compound Data: PubChem Compound Summary for CID 102489, 1-(4-Aminophenyl)-2-pyrrolidinone (CAS 13691-22-0).[1] Link

  • Fluorine Interactions: Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition."[1] Science, 2007.[1] (Authoritative review on C-H...F interactions and conformational twisting).

  • Crystallographic Methods: Groom, C. R., et al.[1] "The Cambridge Structural Database."[1] Acta Cryst.[1] B, 2016.[1] (Standard reference for small molecule packing statistics).

Spectroscopic Profiling & Comparative Analysis: 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative

1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (hereafter AFP-2 ) represents a critical pharmacophore in modern medicinal chemistry. It serves as a key intermediate for Factor Xa inhibitors (e.g., Rivaroxaban derivatives) and next-generation oxazolidinone antibiotics.

The "4-amino-2-fluoro" motif is not merely decorative; the fluorine atom at the ortho position to the nitrogen scaffold serves two distinct roles:

  • Metabolic Stability: It blocks oxidative metabolism at the phenyl ring.

  • Conformational Lock: Through electrostatic repulsion and dipole effects, it restricts the rotation of the N-aryl bond, influencing the binding affinity of the final drug candidate.

This guide provides a rigorous spectroscopic characterization of AFP-2. Unlike standard datasheets, we compare its signature against its non-fluorinated analogue (AP-2) and its nitro-precursor (NFP-2) to establish a self-validating identification protocol.

Structural & Analytical Workflow

The following decision tree outlines the logical flow for validating AFP-2, ensuring that common impurities (unreduced nitro compounds or defluorinated byproducts) are systematically ruled out.

Characterization_Workflow Start Crude Product (Post-Reduction) IR_Check Step 1: IR Spectroscopy (Functional Group Check) Start->IR_Check Decision_IR NO2 peaks (1520/1340 cm-1) absent? IR_Check->Decision_IR NMR_H Step 2: 1H NMR (DMSO-d6) (Proton Connectivity) Decision_IR->NMR_H Yes (NH2 peaks only) Reprocess Reprocess: Incomplete Reduction Decision_IR->Reprocess No (Peaks Present) Check_Coupling F-H Coupling Observed? (Splitting of Ar-H) NMR_H->Check_Coupling NMR_F Step 3: 19F NMR (Purity Assay) Check_Coupling->NMR_F Yes (Complex Multiplets) Wrong_Struct Reject: Defluorination Occurred Check_Coupling->Wrong_Struct No (Singlets/Doublets only) Final Validated AFP-2 (High Purity) NMR_F->Final

Figure 1: Analytical logic flow for validating AFP-2 synthesis completion and structural integrity.

Comparative Spectroscopic Analysis

To ensure accurate identification, we compare AFP-2 against two critical reference points:

  • Alternative A (AP-2): 1-(4-Aminophenyl)pyrrolidin-2-one (Non-fluorinated control).

  • Alternative B (NFP-2): 1-(4-Nitro-2-fluorophenyl)pyrrolidin-2-one (Synthetic precursor).

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is the required solvent. Chloroform (


) often leads to broadening of the amino (

) protons and poor solubility of the polar lactam ring. DMSO-d6 ensures sharp exchangeable proton signals.
Experiment 1:

NMR Profiling

The fluorine atom in AFP-2 introduces spin-spin coupling (


), splitting the aromatic signals into complex multiplets unlike the clean doublets seen in AP-2.
Proton PositionAFP-2 (Target) SignalCoupling (

Hz)
AP-2 (Non-F Analogue)Interpretation
Ar-H3 (between F & NH2)dd (6.35 - 6.45 ppm)

,

d (6.50 ppm)Diagnostic: Large F-coupling confirms F is ortho to H3.
Ar-H5 (adj to NH2)dd (6.45 - 6.55 ppm)

,

d (6.50 ppm)Overlaps with H3 often, but distinct integration.
Ar-H6 (adj to N-Lactam)t/dd (7.05 - 7.15 ppm)

,

d (7.30 ppm)Shifted upfield relative to precursor due to amine donation.
NH2 Broad s (5.10 ppm)-Broad s (4.95 ppm)Confirms reduction of Nitro group.
Lactam

(N-adj)
t (3.65 ppm)-t (3.70 ppm)Minimal change; distant from F-atom.
Experiment 2:

NMR (The Purity Standard)

This is the superior method for quantification. Unlike HPLC, which requires specific extinction coefficients,


 NMR allows direct integration against an internal standard (e.g., 

-trifluorotoluene).
  • AFP-2 Shift:

    
     -122.0 to -124.0 ppm (Multiplet).
    
  • Impurity Detection: Any signal at -110 ppm indicates the unreduced Nitro-precursor (NFP-2), as the electron-withdrawing

    
     deshields the fluorine significantly compared to the electron-donating 
    
    
    
    .
Infrared Spectroscopy (FT-IR)

IR is the rapid "Go/No-Go" test for reaction completion.

Functional GroupAFP-2 (Target)NFP-2 (Precursor)Causality
Primary Amine (

)
Doublet: 3420, 3340

AbsentSymmetric/Asymmetric stretching of reduced amine.
Nitro (

)
AbsentStrong: 1520, 1340

Disappearance confirms reduction.
Lactam (C=O) Sharp: 1680

Sharp: 1710

Conjugation with amine lowers the C=O frequency in AFP-2.

Detailed Experimental Protocols

Protocol A: Self-Validating NMR Sample Preparation

Objective: To prevent concentration-dependent shifts and ensure resolution of F-couplings.

  • Massing: Weigh 10.0 mg (

    
     0.1 mg) of AFP-2 into a clean vial.
    
  • Solvation: Add 600

    
    L of DMSO-d6  (99.9% D).
    
    • Critical Step: Add 1 drop of activated molecular sieves to the tube if the DMSO is old; water peaks can obscure the

      
       signal.
      
  • Reference: Add 5

    
    L of Hexafluorobenzene (
    
    
    
    ) if performing quantitative
    
    
    NMR (Internal Standard
    
    
    -164.9 ppm).
  • Acquisition:

    • Set temperature to 298 K.

    • 
      :  16 scans, relaxation delay (
      
      
      
      ) = 2.0s.
    • 
      :  32 scans, coupled (to verify H-F interaction) or decoupled (for integration).
      
Protocol B: Differential Solubility Extraction (Purification Check)

Objective: Rapidly distinguish between the highly polar amino-product and non-polar precursors.

  • Dissolve 5 mg of sample in 2 mL 0.1 M HCl .

  • Observation:

    • Clear Solution: Indicates AFP-2 (Amine forms water-soluble hydrochloride salt).

    • Turbid/Precipitate: Indicates presence of unreduced Nitro precursor or bis-coupled impurities (insoluble in dilute acid).

  • Validation: This simple benchtop test saves instrument time by filtering out incomplete reactions before NMR analysis.

References

  • Synthesis and NMR of N-arylpyrrolidinones

    • Title: Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.[1]

    • Source: European Journal of Medicinal Chemistry (2013).[1]

    • URL:[Link]

  • Fluorine NMR Methodology

    • Title: Guide to Fluorine NMR for Organic Chemists.[2]

    • Source: Wiley / ResearchG
    • URL:[Link]

  • Fluoroaniline Spectral Characteristics

    • Title: New class of 19F pH indicators: fluoroanilines.[3]

    • Source: Biophysical Journal (1989).[3]

    • URL:[Link]

  • General Spectral Data (Analogue Reference)

    • Title: 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one data.[4]

    • Source: PubChem.[4][5]

    • URL:[Link]

Sources

Comparative synthesis costs of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one vs analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Synthesis & Cost Analysis: 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one vs. Analogs Content Type: Technical Comparison Guide Audience: Pharmaceutical Process Chemists, CMC Leads, and Drug Development Researchers.

Executive Summary

This guide provides a technical and economic analysis of synthesizing 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one (Target Molecule) , a critical pharmacophore often utilized in Factor Xa inhibitors and oxazolidinone antibiotics. We compare its production against two primary analogs: the Non-Fluorinated Analog (1-(4-aminophenyl)pyrrolidin-2-one) and the Morpholinone Analog (used in Rivaroxaban).

Verdict: While the Target Molecule incurs a 25-40% higher Raw Material Cost (RMC) compared to non-fluorinated analogs due to the starting material (3,4-difluoronitrobenzene), this cost is justified by the ortho-fluorine effect, which significantly enhances metabolic stability and bioavailability in the final drug substance. The synthesis is highly scalable via Nucleophilic Aromatic Substitution (SNAr), offering yields >85%.

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8]

The target molecule features a pyrrolidin-2-one ring linked to a 4-amino-2-fluorobenzene moiety.

  • Role of Fluorine (C2 position): The fluorine atom provides metabolic protection against ring oxidation and alters the pKa of the aniline nitrogen, often improving the binding affinity of the final drug candidate.

  • Role of Pyrrolidinone: Acts as a rigid spacer and hydrogen bond acceptor, distinct from the morpholinone ring found in Rivaroxaban, offering different solubility profiles.

The Analogs
  • Analog A (Non-Fluorinated): 1-(4-Aminophenyl)pyrrolidin-2-one. Cheaper, but lacks metabolic blockage at the ortho position.

  • Analog B (Morpholinone): 4-(4-Amino-2-fluorophenyl)morpholin-3-one. The standard Rivaroxaban intermediate. Structurally similar but utilizes morpholine chemistry.

Synthesis Pathways & Mechanism[6]

The dominant industrial route relies on Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation .

Mechanism: The "Ortho-Para" Activation

In the starting material, 3,4-difluoronitrobenzene , the nitro group strongly activates the ring.

  • The fluorine at the para position (C4) is significantly more susceptible to nucleophilic attack than the meta fluorine (C3) due to resonance stabilization of the Meisenheimer complex by the nitro group.

  • This regioselectivity is critical: it ensures the pyrrolidone attaches exactly where required (para to nitro), leaving the second fluorine at the ortho position relative to the incoming amine (after reduction).

Visualization: Synthesis Decision Tree

SynthesisPathways SM1 3,4-Difluoronitrobenzene (Starting Material) Inter1 Intermediate A: 1-(2-Fluoro-4-nitrophenyl) pyrrolidin-2-one SM1->Inter1 SNAr (DMSO, 100°C) Regioselective SM2 1-Fluoro-4-nitrobenzene (Cheaper Alternative) Inter2 Intermediate B: 1-(4-Nitrophenyl) pyrrolidin-2-one SM2->Inter2 SNAr (Easier) Reagent 2-Pyrrolidone + Base (NaH or K2CO3) Reagent->Inter1 Reagent->Inter2 Red Reduction (H2/Pd-C or Fe/NH4Cl) Inter1->Red Inter2->Red Target TARGET: 1-(4-Amino-2-fluorophenyl) pyrrolidin-2-one Red->Target Yield >90% AnalogA ANALOG A: 1-(4-Aminophenyl) pyrrolidin-2-one Red->AnalogA

Caption: Figure 1. Comparative synthetic routes. The blue path represents the high-value fluorinated route (Target), while the red path represents the lower-cost non-fluorinated analog.

Experimental Protocol (Best Practice)

This protocol is optimized for scalability and safety , avoiding the use of sodium hydride (NaH) in favor of potassium carbonate (K2CO3) to minimize hydrogen evolution hazards during the coupling step.

Step 1: SNAr Coupling
  • Reagents: 3,4-Difluoronitrobenzene (1.0 equiv), 2-Pyrrolidone (1.2 equiv), K2CO3 (1.5 equiv).

  • Solvent: DMSO or DMF (Polar aprotic is essential for SNAr).

  • Procedure:

    • Charge 2-pyrrolidone and K2CO3 into the reactor with DMSO.

    • Heat to 50°C for 30 mins to generate the active nucleophile species.

    • Add 3,4-difluoronitrobenzene dropwise (Exothermic! Control temp < 80°C).

    • Stir at 100-110°C for 4-6 hours.

    • Self-Validating Check: Monitor by TLC/HPLC. Disappearance of the difluoro starting material (Rt ~ 5.2 min) and appearance of the mono-fluoro intermediate (Rt ~ 4.8 min).

    • Workup: Quench with water. The product usually precipitates as a yellow solid. Filter and wash with water to remove DMSO.

Step 2: Nitro Reduction
  • Reagents: Intermediate from Step 1, 10% Pd/C (5 wt% loading), Hydrogen (balloon or 3 atm).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro-intermediate in methanol.

    • Add Pd/C catalyst under inert atmosphere (N2).

    • Introduce H2 gas. Stir at RT for 4-12 hours.

    • Safety Note: Filter catalyst through Celite under inert conditions (pyrophoric hazard).

    • Concentrate filtrate to obtain the off-white amine product.

Comparative Cost & Performance Analysis

The following table synthesizes data derived from bulk commodity pricing and average reported yields.

MetricTarget Molecule (Fluorinated)Analog A (Non-Fluorinated)Analog B (Morpholinone)
Starting Material 3,4-Difluoronitrobenzene1-Fluoro-4-nitrobenzene3,4-Difluoronitrobenzene
SM Cost (Bulk) $15 - $25 / kg $5 - $8 / kg $15 - $25 / kg
Coupling Reagent 2-Pyrrolidone (Cheap)2-Pyrrolidone (Cheap)Morpholin-3-one (Moderate)
Step 1 Yield 85 - 92% (High Regioselectivity)90 - 95%80 - 88%
Purification Precipitation (Low Cost)Precipitation (Low Cost)Column often required initially
Total Process Cost High (Baseline) Low (~60% of Baseline) Very High (~120% of Baseline)
Metabolic Stability High (Ortho-F block)Low (P450 oxidation prone)High
Cost Efficiency Matrix

CostMatrix Target Target Molecule High Bio-Value Mod. Synthesis Cost AnalogA Analog A (Non-F) Low Bio-Value Low Synthesis Cost AnalogB Analog B (Morpholinone) High Bio-Value High Synthesis Cost Factor Selection Factors Factor->Target Best Balance Factor->AnalogA Budget/Screening Only Factor->AnalogB Specific IP Needs

Caption: Figure 2. Selection matrix balancing biological value against synthesis costs.

Critical Technical Insights
  • Regioselectivity Control: In the synthesis of the Target Molecule, temperature control during the addition of 3,4-difluoronitrobenzene is vital. If the temperature exceeds 120°C, minor substitution at the meta-fluorine (C3) can occur, leading to a difficult-to-separate isomeric impurity (0.5-2%).

  • Impurity Profile: The most common impurity in the Target route is the denitrated byproduct (if hydrogenation is too aggressive) or the defluorinated byproduct (hydrodefluorination is possible over Pd/C if base is present). Recommendation: Perform hydrogenation under neutral conditions to preserve the C-F bond.

  • Green Chemistry (E-Factor): The SNAr reaction in DMSO has a high E-factor due to solvent washing. Using NMP (N-methylpyrrolidone) can improve yield but complicates waste disposal. A biphasic system (Toluene/Water with Phase Transfer Catalyst) is a developing alternative that lowers waste treatment costs.

References
  • Perzborn, E., et al. (2011). Rivaroxaban: A New Oral Factor Xa Inhibitor.[1] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939). Journal of Medicinal Chemistry. Link

  • Organic Syntheses. (2010). General Procedures for Nucleophilic Aromatic Substitution. Organic Syntheses, Coll. Vol. 11. Link

  • PubChem Compound Summary. (2024). 3,4-Difluoronitrobenzene.[2][3][4] National Center for Biotechnology Information. Link

  • Google Patents. (2013). Process for the preparation of Rivaroxaban. WO2013098833A2. Link

Sources

A Senior Application Scientist's Guide to Quality Control of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison and Methodological Guide for Researchers in Drug Development

Introduction: The Significance of a Well-Characterized Building Block

In the landscape of modern drug discovery, the pyrrolidinone ring is a privileged scaffold, a molecular framework known for its ability to bind to a diverse range of biological targets.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing novel therapeutics.[1][2] The introduction of a fluorinated aromatic moiety, as seen in 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one, further enhances its utility. Fluorine substitution can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[3]

Given its role as a critical starting material, the quality of commercial 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is paramount. The presence of even minor impurities can have cascading effects, leading to unforeseen side reactions, compromised yields, and the generation of difficult-to-remove, structurally related impurities in subsequent synthetic steps. This guide provides a comprehensive framework for establishing robust quality control (QC) parameters for this key building block. We will delve into the critical analytical techniques, provide detailed experimental protocols, and compare typical specifications to empower researchers to select and validate material fit for its intended purpose.

Core Quality Control Parameters: A Multi-Faceted Approach

A comprehensive QC strategy does not rely on a single analytical technique. Instead, it integrates multiple orthogonal methods to build a complete profile of the material, covering its identity, purity, and strength. The following parameters represent a robust approach to validating a commercial batch of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one.

Identity Confirmation: Is It the Correct Molecule?

Confirming the chemical structure is the foundational step of any QC assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structural elucidation in solution.[3] For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a definitive fingerprint.

    • ¹H NMR: Provides information on the number and environment of protons. Key diagnostic signals include the distinct aromatic protons, whose splitting patterns will be complicated by both proton-proton (³JHH) and proton-fluorine (JHF) couplings, and the aliphatic protons of the pyrrolidinone ring.[3]

    • ¹⁹F NMR: As there is only one fluorine atom, a single resonance is expected. Its chemical shift is highly sensitive to the electronic environment, making it a crucial identity test. This technique is also exceptionally useful for quantitative analysis (qNMR).[4][5]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering a high degree of confidence in the molecular formula.[6][7]

Purity and Impurity Profiling: What Else is in the Bottle?

Purity assessment is arguably the most critical QC aspect for a synthetic building block. The goal is to quantify the main component and identify or classify any impurities present.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase HPLC method with UV detection is ideal for separating the target compound from potential process-related impurities (e.g., unreacted starting materials, intermediates) and degradation products.[8] The percent purity is typically calculated based on the area of the main peak relative to the total area of all peaks.

  • Residual Solvent Analysis: Volatile organic impurities, often remnants from the synthesis or purification process, are best analyzed by Gas Chromatography (GC) with a headspace autosampler.[9] The acceptable limits for residual solvents are defined by ICH guidelines.[10]

  • Water Content: The presence of water can affect reaction stoichiometry and stability. Karl Fischer titration is the gold-standard method for accurately determining water content.

  • Potential Impurities: A thorough understanding of the synthetic route is invaluable for predicting potential impurities. Common impurities could include:

    • Unreacted starting materials (e.g., 4-amino-2-fluoronitrobenzene, γ-butyrolactone).

    • Isomeric impurities arising from non-selective reactions.

    • Degradation products, such as hydrolysis of the lactam ring.[6][9]

Assay: How Much of the Active Compound is Present?

While HPLC purity gives a relative percentage, the assay, or content, provides an absolute measure of the amount of the desired compound in the material, accounting for non-UV active impurities, water, and residual solvents.

  • Quantitative NMR (qNMR): This is a powerful primary method for assay determination. By using a certified internal standard with a known concentration, the exact amount of the target analyte can be calculated by comparing the integrals of their respective signals. For this molecule, ¹⁹F qNMR is particularly advantageous due to its high sensitivity and the typically clean spectral baseline.[5]

  • HPLC with a Reference Standard: The assay can also be determined by HPLC by creating a calibration curve from a highly characterized reference standard of known purity and concentration.

Comparative Analysis of Commercial Grades

Commercial suppliers often offer different grades of chemical reagents. While exact specifications vary, they generally fall into categories based on purity. Understanding these differences is key to selecting the appropriate grade for your application, balancing cost with the required quality.

Parameter Standard Grade (Typical) High-Purity Grade (Typical) Significance & Rationale
Appearance Off-white to light yellow or tan solidWhite to off-white solidColor can indicate the presence of minor, often oxidized, impurities. A whiter appearance is generally desirable.
Identity (NMR, MS) Conforms to structureConforms to structureA non-negotiable parameter. The spectral data must be consistent with the proposed structure.
Purity (by HPLC) ≥ 95.0%[3][11]≥ 98.0% or ≥ 99.0%[12]Higher purity minimizes the risk of side reactions from unknown impurities. Critical for later-stage development.
Water Content (KF) ≤ 1.0%≤ 0.5%Lower water content is crucial for moisture-sensitive reactions and for accurate weighing of the material.
Residual Solvents (GC) Reported or < 1.0%Conforms to ICH limits or < 0.5%Important for GMP applications and to avoid interference with subsequent reactions.[10]
Assay (by qNMR/Titration) Not always provided≥ 98.0% (dry basis)Provides the true content of the active molecule, essential for accurate reaction stoichiometry.

Experimental Protocols & Workflows

The following protocols are provided as validated starting points for in-house quality control assessment.

Workflow for Incoming Material QC

This diagram illustrates a logical workflow for the quality control assessment of a new batch of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one.

QC_Workflow cluster_0 Phase 1: Initial Checks & Identity cluster_1 Phase 2: Purity & Assay A Receive Commercial Batch B Visual Inspection (Appearance, Labeling) A->B C Identity Confirmation (¹H/¹⁹F NMR & MS) B->C D Does it Match Structure? C->D E Accept for Further Testing D->E Yes F Reject Batch D->F No G Purity Analysis (HPLC-UV) E->G H Water Content (Karl Fischer) E->H I Residual Solvents (Headspace GC) E->I J Assay Determination (¹⁹F qNMR) E->J K Compile Data & Compare to Spec L Does it Meet All Specs? K->L M Release for Use L->M Yes N Quarantine & Investigate L->N No

Caption: General workflow for the quality control assessment of an incoming chemical batch.

Protocol 1: Purity Determination by Reversed-Phase HPLC
  • Rationale: This method is designed to separate the polar analyte from less polar and more polar impurities. A gradient elution ensures that impurities with a wide range of polarities are eluted and detected.

  • Instrumentation: HPLC with UV Detector, Autosampler, and Column Oven.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL solution.

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010
  • System Suitability:

    • Make five replicate injections of the sample solution.

    • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Identity Confirmation by NMR Spectroscopy
  • Rationale: To obtain a definitive structural fingerprint of the molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good solvent choice due to its ability to dissolve a wide range of organic compounds and because the amine and lactam N-H protons (if present) will be observable.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: Aromatic region (6.5-8.0 ppm) showing complex splitting due to H-H and H-F coupling; Aliphatic region (2.0-4.0 ppm) corresponding to the pyrrolidinone ring protons; A broad signal for the -NH₂ protons.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard fluorine spectrum (proton-decoupled).

    • Expected Signals: A single peak. Its chemical shift should be recorded and used as an identity criterion for future batches.

  • Data Analysis: Compare the obtained spectra with a reference spectrum or with predicted chemical shifts and coupling constants. The integration of the signals in the ¹H NMR should correspond to the number of protons in each environment.

Impurity Identification Workflow

When an unknown peak is detected in the HPLC analysis, a systematic approach is needed for its identification.

Impurity_ID_Workflow A Impurity Detected in HPLC (> Reporting Threshold, e.g., 0.1%) B Analyze by LC-MS A->B C Obtain Molecular Weight of Impurity B->C D Propose Potential Structures (Starting Material, Isomer, Degradant) C->D E Is Structure Obvious from MW? D->E F Synthesize or Procure Reference Standard E->F Yes I Further Investigation Required (e.g., Fraction Collection & NMR) E->I No G Confirm by Co-injection (HPLC) and Spectral Match (NMR, MS) F->G H Structure Confirmed G->H

Sources

Safety Operating Guide

Guide to the Proper Disposal of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are clear, scientifically sound, and compliant with regulatory standards.

Hazard Assessment and Waste Classification: The 'Why' Behind the Procedure

Proper disposal begins with a thorough understanding of the substance's intrinsic properties and associated hazards. 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is a substituted aromatic amine containing a halogen. This structure dictates its classification and the necessary handling precautions.

1.1. Hazard Profile

Based on available safety data for structurally similar compounds, 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one should be handled as a hazardous substance.[1] The primary hazards are summarized in the table below.

PropertyHazard InformationSource
Chemical Name 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one-
CAS Number 917747-51-4 (Analogue)[1]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory May cause respiratory tract irritation.[1]

This data is based on the analogue 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one. Always refer to the specific Safety Data Sheet (SDS) provided with your product.

1.2. Critical Waste Classification

The molecular structure of this compound places it into two critical waste categories that mandate specific disposal pathways:

  • Halogenated Organic Waste: The presence of a fluorine atom makes this a halogenated compound. These substances must not be mixed with non-halogenated solvent waste.[2][3][4] Halogenated waste streams require high-temperature incineration with special scrubbers to neutralize acidic gases (like hydrofluoric acid) formed during combustion.[4] Mixing them with non-halogenated solvents, which are often recycled as fuel, contaminates the entire waste stream and significantly increases disposal costs and environmental risk.[4]

  • Aromatic Amine Waste: Aromatic amines as a class are known for their potential toxicity.[5] While specific carcinogenicity data for this compound is not available, prudence dictates handling it with care and ensuring it is disposed of as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's hazard profile, stringent adherence to PPE is mandatory to prevent exposure during handling and disposal.

  • Hand Protection: Handle with chemically resistant gloves (e.g., Nitrile).[2]

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or a face shield.[6]

  • Skin and Body Protection: A standard laboratory coat is required.[2] For larger quantities or in case of a spill, choose body protection appropriate to the concentration and amount of the substance.[6]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][6]

Spill Management Protocol

Accidents happen. A clear, pre-defined spill response plan is crucial.

  • For Small Spills (Solid):

    • Ensure the area is well-ventilated, preferably within a fume hood.

    • Wearing appropriate PPE, gently sweep up the solid material. Avoid creating dust.[6]

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a clearly labeled, sealable hazardous waste container.

    • Clean the spill area with soap and water.

  • For Large Spills:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is outside a fume hood and poses an inhalation risk, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[7]

    • Contain the spill using an inert absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels for large spills.

    • Collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container for disposal.

Core Disposal Protocol: Segregation and Collection

This is the standard, mandatory procedure for disposing of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one and its associated waste (e.g., contaminated vials, solutions). The primary goal is safe containment and segregation for final disposal by a licensed hazardous waste facility.

Step-by-Step Disposal Workflow
  • Identify Waste Type: All waste containing 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one, including pure compound, solutions, and contaminated labware, must be treated as Hazardous Halogenated Organic Waste .

  • Select a Compatible Container:

    • Use a designated, leak-proof container with a secure screw-top cap.[4][8]

    • The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

    • Ensure the container is clean and free from contaminants that could react with the waste.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's EHS department.[3][9]

    • Clearly write the full chemical name: "Waste 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one". Do not use abbreviations or chemical formulas.[7][10]

    • If it is a mixture, list all constituents and their approximate percentages.[9][10]

    • Mark the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).[3]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste.[7][10] Leaving a funnel in the container is a common violation and safety hazard.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[8][10]

    • The SAA must be under the control of laboratory personnel.[11]

    • Store the container in secondary containment (e.g., a plastic tub) to prevent spills.

  • Arrange for Disposal:

    • Once the container is 90% full, or as per your institution's policy, submit a chemical waste pickup request to your EHS office.[10]

    • Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[8]

Disposal Decision Workflow

The following diagram outlines the logical steps for proper waste management of this compound.

DisposalWorkflow cluster_lab In-Laboratory Operations cluster_ehs EHS & Off-site Disposal Start Waste Generation (e.g., leftover compound, solutions, contaminated materials) Classify Classify Waste: - Halogenated Organic - Aromatic Amine Start->Classify Container Select Compatible & Labeled Waste Container (e.g., HDPE, screw-cap) Classify->Container Is Hazardous Label Affix 'Hazardous Waste' Tag List Full Chemical Name(s) & Hazards Container->Label Store Store in designated SAA in Secondary Containment Label->Store Monitor Keep Container Closed. Monitor Fill Level. Store->Monitor Pickup Container Full (≤90%)? Request Pickup from EHS Monitor->Pickup Pickup->Monitor No EHS EHS Collects Waste Pickup->EHS Yes Disposal Transport to Licensed Hazardous Waste Facility (e.g., for Incineration) EHS->Disposal

Caption: Workflow for the disposal of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one.

Chemical Decontamination Protocol (Advanced)

In some specific research contexts, chemical degradation of hazardous waste at the point of generation can be a viable strategy. For aromatic amines, oxidation using acidified potassium permanganate is an effective method.[12][13]

DISCLAIMER: This procedure should only be performed by trained personnel after a thorough risk assessment and with explicit approval from your institution's EHS department. It is not a substitute for routine waste collection.

Procedure for Permanganate Oxidation of Aromatic Amine Waste

This protocol is adapted from established laboratory decontamination procedures for 0.01 mol of an aromatic amine.[13]

Materials:

  • Aromatic amine waste

  • Sulfuric acid (H₂SO₄), concentrated

  • Potassium permanganate (KMnO₄)

  • Sodium hydrogen sulfite (NaHSO₃), solid

  • Large reaction flask (e.g., 5-L) and stir bar

  • Appropriate PPE (lab coat, safety goggles, gloves)

Step-by-Step Protocol:

  • Preparation (in a fume hood): Prepare a 1.7 N sulfuric acid solution. To make 3 liters, carefully and slowly add approximately 141 mL of concentrated H₂SO₄ to ~2.86 L of deionized water with stirring. Always add acid to water.

  • Dissolution: In the 5-L flask, dissolve the aromatic amine waste (up to 0.01 mol) in the 3 L of 1.7 N sulfuric acid.

  • Oxidation: While stirring, slowly add 1 L of 0.2 M potassium permanganate solution to the flask. The solution will turn a deep purple color.

  • Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation of the aromatic amine.[5][13]

  • Quenching: After the reaction period, neutralize the excess permanganate. Slowly add solid sodium hydrogen sulfite in small portions until the purple color disappears, resulting in a colorless or brownish solution (manganese dioxide precipitate).

  • Final Disposal: The final treated solution may be eligible for drain disposal after neutralization, but only with written permission from your EHS office. [9] They will need to verify that the degradation is complete and that the final mixture complies with local wastewater regulations.

Regulatory Compliance

All chemical waste disposal is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[9][11][14] Key principles of compliance include:

  • Never disposing of chemical waste in the regular trash or down the sewer system without explicit EHS approval.[2][11]

  • Properly labeling and storing hazardous waste at or near the point of generation.[11]

  • Ensuring all personnel who generate hazardous waste are properly trained.[11]

By following the procedures outlined in this guide, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance. When in doubt, always contact your institution's Environmental Health and Safety department.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, University of Alberta. Available at: [Link]

  • Safety Data Sheet for a similar compound. UbioChem. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Oldenburg. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia. Available at: [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Available at: [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Tufts University. Available at: [Link]

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Definitive Safety Protocol: Personal Protective Equipment for Handling 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a novel research chemical, 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one presents a hazard profile that must be proactively managed. This guide provides an in-depth, procedural framework for its safe handling, grounded in the principles of chemical safety and risk mitigation. The recommendations herein are synthesized from data on structurally analogous compounds and authoritative safety standards established by organizations like the Occupational Safety and Health Administration (OSHA).[1][2]

Part 1: Hazard Assessment & Risk Analysis

A comprehensive risk assessment is the foundation of laboratory safety.[3] The molecular structure of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one contains three key functional groups that inform our safety protocol:

  • Aromatic Amine (Aminophenyl): Primary aromatic amines are a class of compounds that require careful handling due to potential health risks.[4][5] They can be readily absorbed through the skin, and some are known carcinogens or mutagens.[6][7]

  • Fluorinated Phenyl Group: The presence of a fluorine atom on the aromatic ring can alter the compound's reactivity and toxicological profile.

  • Pyrrolidinone Ring: This lactam structure is a common motif in pharmaceuticals. The parent compound, 2-pyrrolidinone, is known to cause serious eye irritation.[8]

While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, an SDS for the closely related isomer, 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one , provides critical hazard information.[9] We will use this as our primary data source, supplemented by established knowledge of these chemical classes.

Table 1: Hazard Identification Summary

Hazard Class GHS Classification Precautionary Statement
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) H302: Harmful if swallowed.[9][10]
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin) H312: Harmful in contact with skin.[9]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) H315: Causes skin irritation.[9][10]
Eye Damage/Irritation Category 2A (Causes serious eye irritation) H319: Causes serious eye irritation.[9][10]
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled) H332: Harmful if inhaled.[9]

| Target Organ Toxicity | Category 3 (May cause respiratory irritation) | H335: May cause respiratory irritation.[9][10] |

Part 2: Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to mitigate the specific risks identified above.[11][12] Employers must have a written Chemical Hygiene Plan (CHP) that specifies criteria for PPE use.[2][13]

Table 2: Recommended Personal Protective Equipment

Protection Area Equipment Specification Rationale & Expert Insight
Eye & Face Chemical splash goggles (ANSI Z87.1 certified). A full-face shield worn over goggles for splash risks. Mandatory. Protects against splashes of the compound or solvents, which can cause serious eye irritation.[9][11] A face shield provides a secondary barrier for the entire face during procedures with a higher risk of splashing, such as large-volume transfers.[11][14]
Hand Double Gloving: Inner nitrile glove + Outer butyl rubber or Viton™ glove for extended contact. Nitrile gloves for incidental contact. Critical. The aromatic amine structure poses a significant risk of dermal absorption.[4][6] For incidental (splash) contact, nitrile gloves offer good dexterity and broad resistance but must be replaced immediately upon contamination.[15] For extended contact or immersion, a more robust material like butyl rubber (excellent for acids, bases, and ketones) or Viton™ is required.[16] Always consult the manufacturer's chemical resistance guide.[17]
Body Chemical-resistant laboratory coat with knit cuffs. Chemical-resistant apron for large quantities. A lab coat provides a primary barrier against spills.[5] The cuffs of the gloves must be pulled over the cuffs of the lab coat to create a seal.[18] For operations involving significant quantities (>100 mL), a chemical-resistant apron adds a necessary layer of protection.
Respiratory Primary Control: Use within a certified chemical fume hood. Secondary Control: NIOSH-approved air-purifying respirator with organic vapor cartridges. Mandatory Engineering Control. All handling of this compound must occur in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[5][19] A respirator should be available for emergency situations, such as a spill outside of the fume hood, and requires a formal respiratory protection program.[18][20]

| Footwear | Closed-toe, liquid-resistant leather or synthetic shoes. | Protects feet from spills. Perforated shoes, sandals, or cloth sneakers offer no protection and are not permitted in a laboratory setting.[11] |

Part 3: Safe Handling & Operational Workflow

A disciplined, step-by-step approach to handling minimizes the potential for exposure. Every laboratory must develop and implement a written Chemical Hygiene Plan.[2]

Step-by-Step Handling Protocol
  • Preparation:

    • Consult the Safety Data Sheet (SDS) for this compound or a close structural analog.[2][15]

    • Ensure the chemical fume hood is certified and airflow is adequate.

    • Designate a specific work area within the hood and cover it with absorbent, disposable bench paper.

    • Locate the nearest eyewash station, safety shower, and fire extinguisher before beginning work.[1]

    • Assemble all necessary equipment and reagents.

  • Donning PPE:

    • Put on the lab coat, followed by safety goggles.

    • If required, perform a seal check on a respirator.

    • Don the first pair of nitrile gloves.

    • Don the second, more resistant pair of outer gloves, ensuring the cuffs are pulled over the lab coat sleeves.[18]

  • Chemical Handling (in Fume Hood):

    • When weighing the solid, use a spatula and perform the task on a disposable weigh boat within the fume hood to contain any dust.

    • When transferring or dissolving, keep containers closed as much as possible.

    • Use only compatible, clearly labeled containers.[20]

  • Post-Handling & Cleanup:

    • Decontaminate any non-disposable equipment that came into contact with the chemical.

    • Wipe down the designated work area with an appropriate solvent and cleaning agent.

    • Package all contaminated disposable materials (gloves, bench paper, weigh boats) into a designated hazardous waste container.

  • Doffing PPE:

    • Remove outer gloves first, using a technique that avoids touching the contaminated exterior with bare skin.

    • Remove the lab coat, turning it inside out as it is removed.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[1]

Workflow Visualization

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handle 3. Handling (in Hood) cluster_clean 4. Cleanup cluster_doff 5. Doff PPE & Wash prep1 Consult SDS prep2 Verify Fume Hood prep1->prep2 prep3 Prepare Work Area prep2->prep3 prep4 Locate Safety Equipment prep3->prep4 ppe1 Coat & Goggles prep4->ppe1 ppe2 Gloves (Double) ppe1->ppe2 handle1 Weigh Solid ppe2->handle1 handle2 Transfer & Dissolve handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Wipe Work Area clean1->clean2 clean3 Dispose of Waste clean2->clean3 doff1 Remove Gloves & Coat clean3->doff1 doff2 Wash Hands Thoroughly doff1->doff2

Caption: Safe Handling Workflow Diagram.

Part 4: Emergency Response

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[21][22]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[21]

  • Spill: Evacuate the immediate area. If the spill is outside a fume hood, alert others and follow your institution's emergency procedures. For small spills inside a fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds. Do not attempt to clean up a large spill or any spill outside a fume hood without proper training and respiratory protection.

Spill Response Logic

G action_node action_node area_node area_node start Spill Occurs in_hood Inside Fume Hood? start->in_hood is_small Small & Contained? in_hood->is_small Yes evacuate Evacuate Area! Follow Emergency Protocol in_hood->evacuate No is_small->evacuate No absorb Use Spill Kit to Absorb is_small->absorb Yes dispose Package Waste & Decontaminate absorb->dispose

Caption: Spill Response Decision Tree.

Part 5: Waste Disposal Plan

Chemical waste must be managed responsibly to protect human health and the environment.[4][23]

  • Classification: 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one and any materials contaminated with it must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. At a minimum, waste should be segregated by:

    • Solid vs. Liquid

    • Halogenated vs. Non-halogenated solvents

    • Acids vs. Bases vs. Oxidizers[24][25]

  • Containment: Use only approved, sealed, and clearly labeled waste containers. The label must include the full chemical name, concentration, and associated hazards.[20] Store waste containers in a designated, well-ventilated secondary containment area until collection.[25]

  • Disposal: All chemical waste must be disposed of through your institution's official hazardous waste management program.[26] Never pour this chemical down the drain.[25]

References

  • A Guide to Hazardous Materials and Laboratory Safety - OSHA Education Center. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Laboratory Safety Guidance - OSHA. (n.d.).
  • Chemical Safety Guidelines. (n.d.). The University of New Mexico.
  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. (n.d.).
  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • Guidelines for the selection of gloves for the workplace. NIOSH. (n.d.). PubMed.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate.
  • Glove Selection Guide. (n.d.). University of California, Berkeley - Office of Environment, Health & Safety.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026). OAE Publishing Inc.
  • Aromatic Amines Hazcard Overview. (n.d.). Scribd.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • Personal protective equipment (PPE) for handling octafluorotoluene. (n.d.). Benchchem.
  • Glove Guide - Chemical Compatibility. (n.d.). myUSF.
  • SAFETY DATA SHEET - Pyrrolidine. (2025). Sigma-Aldrich.
  • Safety Data Sheet - 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one. (2019). Key Organics.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. (2025). MDPI.
  • Safety Data Sheet - 4-(Aminomethyl)pyrrolidin-2-one. (2024). Fluorochem.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
  • Safety Data Sheet - Vinyl Pyrrolidone. (2025). BASF.
  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (2025). RSG Safety.
  • SAFETY DATA SHEET - 4-Amino-2-fluorophenol. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Pyrrolidinone. (2012). Fisher Scientific.
  • Chemical Resistance Guide for Gloves – Quick Tips. (n.d.). BHHC Safety Center.
  • Safety Data Sheet - 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one. (2024). Angene Chemical.
  • Section 6C: Protective Equipment. (n.d.). Princeton University - Environmental Health and Safety.
  • SAFETY DATA SHEET - N-(2-Aminoethyl)pyrrolidine. (2024). Sigma-Aldrich.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture Marketplace US.
  • Disposal of Chemical Waste. (n.d.). University of Cambridge - Safety Office.
  • GHS07 - Safety Data Sheet. (2025).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.